N-Nitroso-3-azabicyclo[3.3.0]octane-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,1,3,3-tetradeuterio-2-nitroso-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/i4D2,5D2 |
InChI Key |
FSCBDDOKZIRLCN-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C1(C2CCCC2C(N1N=O)([2H])[2H])[2H] |
Canonical SMILES |
C1CC2CN(CC2C1)N=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane precursor
An in-depth technical guide on the synthesis of the precursor to N-Nitroso-3-azabicyclo[3.3.0]octane, which is 3-azabicyclo[3.3.0]octane, is detailed below. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
N-Nitroso-3-azabicyclo[3.3.0]octane is a nitrosamine (B1359907) compound of interest in pharmaceutical and chemical research. Its synthesis is typically achieved through the nitrosation of its precursor, 3-azabicyclo[3.3.0]octane. Therefore, the efficient synthesis of this precursor is a critical first step. This document outlines a multi-step synthesis of the 3-azabicyclo[3.3.0]octane framework, based on established chemical literature. The synthesis begins with commercially available starting materials and utilizes common reagents.[1][2]
One of the well-documented methods for preparing N-amino-3-azabicyclo[3.3.0]octane, an important intermediate for the antidiabetic drug Gliclazide, involves the nitrosation of 3-azabicyclo[3.3.0]octane, followed by the reduction of the resulting N-nitroso derivative.[3][4] This highlights the role of 3-azabicyclo[3.3.0]octane as the direct precursor. However, due to the potential carcinogenicity of nitrosamines, alternative synthetic routes that avoid this intermediate are also being explored.[4][5]
This guide will focus on a synthetic pathway to the core 3-azabicyclo[3.3.0]octane structure.
Overall Synthetic Strategy
The described synthesis of the 3-azabicyclo[3.3.0]octane framework is a seven-step process.[1][2] The key strategic elements of this synthesis are an initial Diels-Alder reaction to form a bicyclic system, followed by an intramolecular ring opening of an epoxide and a Baeyer-Villiger oxidation to achieve the desired bicyclic pyrrolidine (B122466) derivative.[1][2]
Experimental Protocols
The following sections provide a detailed description of the experimental procedures for each step in the synthesis of a 3-azabicyclo[3.3.0]octane derivative.
Step 1: Diels-Alder Reaction
The synthesis commences with a thermal Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile. This reaction forms the initial cycloadduct, which is a mixture of endo and exo isomers.[2]
-
Reaction: Cyclopentadiene + Acrylonitrile → 5-Cyanobicyclo[2.2.1]hept-2-ene
-
Procedure: Freshly distilled cyclopentadiene is reacted with acrylonitrile. The reaction mixture is heated, and the resulting product is purified to yield the bicyclic nitrile.
-
Yield: The reaction proceeds with a high yield of 98%, with an endo/exo isomer ratio of 1.7-2:1.[2]
Subsequent Steps
The initial cycloadduct undergoes a series of transformations including reduction of the nitrile, protection of the resulting amine, epoxidation of the double bond, intramolecular ring opening, and Baeyer-Villiger oxidation to form the final 3-azabicyclo[3.3.0]octane derivative.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the initial step of the synthesis.
| Step | Reactants | Product | Yield | Isomer Ratio (endo/exo) |
| Diels-Alder Reaction | Cyclopentadiene, Acrylonitrile | 5-Cyanobicyclo[2.2.1]hept-2-ene | 98% | 1.7-2 : 1 |
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the key transformations in the synthesis of the 3-azabicyclo[3.3.0]octane framework.
Caption: Synthetic pathway to the 3-azabicyclo[3.3.0]octane framework.
Nitrosation to N-Nitroso-3-azabicyclo[3.3.0]octane
Once the precursor, 3-azabicyclo[3.3.0]octane, is synthesized, it can be converted to the target N-nitroso compound. This is typically achieved by reacting the precursor with a nitrosating agent, such as sodium nitrite, in an acidic solution.[3][4][6]
Caption: Final nitrosation step to yield the target compound.
Conclusion
The synthesis of the 3-azabicyclo[3.3.0]octane framework, the direct precursor to N-Nitroso-3-azabicyclo[3.3.0]octane, can be efficiently achieved through a multi-step process starting from readily available materials.[1][2] The key transformations involve well-established organic reactions, making this a viable route for laboratory-scale synthesis. For researchers and professionals in drug development, understanding the synthesis of this precursor is essential for accessing the corresponding N-nitroso compound for further study. It is also important to consider alternative synthetic strategies that may avoid the handling of potentially hazardous nitrosamine intermediates, particularly for larger-scale production.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. DK169669B1 - Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane - Google Patents [patents.google.com]
- 4. Process For The Preparation Of N Amino 3 Azabicyclo[3.3.0]Octane [quickcompany.in]
- 5. CN112851563A - Synthesis process of N-amino-3-azabicyclo [3,3,0] octane hydrochloride - Google Patents [patents.google.com]
- 6. biosynth.com [biosynth.com]
The Impact of Deuteration on the Chemical Properties of N-Nitroso Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of deuterated N-nitroso compounds, a class of molecules of significant interest in toxicology, drug development, and cancer research. The substitution of hydrogen with its heavy isotope, deuterium (B1214612), can profoundly alter the metabolic fate and biological activity of these compounds. This document details the kinetic isotope effect, impact on carcinogenicity, and the underlying metabolic pathways. It also provides standardized experimental protocols for the study of these compounds.
The Deuterium Kinetic Isotope Effect (KIE) on Metabolism
The metabolic activation of many N-nitrosamines is a critical step in their carcinogenic activity. This process is often initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the α-carbon position. The cleavage of the C-H bond at this position is frequently the rate-limiting step in the metabolic pathway.[1][2] The substitution of hydrogen with deuterium at the α-position creates a stronger C-D bond, leading to a significant kinetic isotope effect (KIE). This effect manifests as a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.
Quantitative data from in vitro studies using rat liver microsomes demonstrates the magnitude of this effect on the metabolism of N-nitrosodimethylamine (NDMA).
| Compound | Parameter | Value | Fold Change (d6-NDMA vs. NDMA) | Reference |
| N-Nitrosodimethylamine (NDMA) | K_m | 0.06 mM | - | [3] |
| V_max (demethylation) | 7.9 nmol/min/mg protein | - | [3] | |
| V_max (denitrosation) | 0.83 nmol/min/mg protein | - | [3] | |
| K_i (for NDEA deethylase) | 59 µM | - | [4] | |
| N-Nitrosodimethylamine-d6 (d6-NDMA) | K_m | ~0.30 mM | 5-fold increase | [3][4] |
| V_max (demethylation) | Not significantly affected | - | [3][4] | |
| V_max (denitrosation) | Not significantly affected | - | [3] | |
| K_i (for NDEA deethylase) | 441 µM | 7.5-fold increase | [4] |
Impact of Deuteration on Carcinogenicity
The reduced rate of metabolic activation due to the KIE directly translates to a decrease in the carcinogenic potential of deuterated N-nitroso compounds. Studies in animal models have consistently shown that deuteration at the α-position reduces tumor incidence and increases the latency period for tumor development.
For example, studies on nitrosodimethylamine, nitrosomorpholine, nitrosoheptamethyleneimine, and nitrosoazetidine (B93498) have shown that deuterium substitution in the alpha positions reduces their carcinogenic potency.[1] This indicates that the cleavage of a carbon-hydrogen bond in the alpha position is a critical rate-limiting step in the carcinogenesis of these nitrosamines.[1]
Conversely, the position of deuterium substitution can have differential effects. In nitrosomethylethylamine and nitroso-2,6-dimethylmorpholine, deuterium at different positions can either increase or decrease carcinogenic potency, suggesting a competitive oxidation between different sites determines the molecule's activation.[1] For instance, in a study on nitrosomethyl-n-butylamine, deuteration of the methyl group resulted in a more effective carcinogen, while deuteration at the alpha position of the butyl group led to a less effective carcinogen compared to the unlabeled compound.[5]
Metabolic Activation Pathway of N-Nitrosamines
The primary pathway for the metabolic activation of N-nitrosamines that leads to their genotoxic effects is initiated by cytochrome P450-mediated α-hydroxylation. This unstable intermediate then undergoes spontaneous decomposition to form a highly reactive alkylating agent, the alkyldiazonium ion, which can then form adducts with DNA.[2][6][7]
References
- 1. Deuterium isotope effects in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-nitrosamines: bacterial mutagenesis and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect on the demethylation and denitrosation of N-nitrosodimethylamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effect on the metabolism of N-nitrosodimethylamine and related compounds by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of deuterium on the carcinogenicity of nitroso-methyl-n-butylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitroso-3-azabicyclo[3.3.0]octane-d4 CAS number and molecular weight
This technical guide provides comprehensive information on N-Nitroso-3-azabicyclo[3.3.0]octane-d4, a deuterated isotopologue of N-Nitroso-3-azabicyclo[3.3.0]octane. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds.
Chemical Identity and Properties
This compound is the deuterium-labeled form of N-Nitroso-3-azabicyclo[3.3.0]octane. The incorporation of four deuterium (B1214612) atoms into the molecule makes it a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification.
| Identifier | Value |
| IUPAC Name | 2-nitrosooctahydrocyclopenta[c]pyrrole-1,1,3,3-d4[1] |
| CAS Number | 1346604-35-0[1][2][3][4] |
| CAS Number (Unlabeled) | 54786-86-6[5][6] |
| Molecular Formula | C₇H₈D₄N₂O[2][3][5][7] |
| Molecular Weight | 144.21 g/mol [1][2][7][8] |
| Synonyms | Octahydro-2-nitrosocyclopenta[c]pyrrole-d4, 3-Nitroso-3-azabicyclo[3.3.0]octane-d4[3][5] |
Physicochemical and Handling Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Appearance | Light yellow to yellow liquid or solid | [2][4][9] |
| Purity | ≥95% | [1][9] |
| Solubility | In DMSO: 100 mg/mL (693.43 mM) | [2][7] |
| Storage (Pure Form) | -20°C for up to 3 years | [2][7] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [2][7] |
Experimental Applications and Protocols
This compound is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart or structurally similar analytes using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[2][10]. Deuteration can influence the pharmacokinetic and metabolic profiles of drugs, making such labeled compounds valuable as tracers in drug development studies[2][7][10].
General Protocol for Use as an Internal Standard in LC-MS Analysis:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (the internal standard, IS) in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the analyte (the non-deuterated compound) at a known concentration.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a known amount of the analyte stock solution into the matrix (e.g., plasma, urine) to achieve a range of concentrations.
-
Add a fixed amount of the this compound internal standard stock solution to each calibration standard.
-
-
Sample Preparation:
-
To the unknown samples, add the same fixed amount of the internal standard stock solution as was added to the calibration standards.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
-
-
LC-MS Analysis:
-
Inject the prepared calibration standards and unknown samples into the LC-MS system.
-
Develop a chromatographic method to separate the analyte and the internal standard.
-
Use tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) to detect and quantify the analyte and the internal standard.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The non-deuterated analog, N-Nitroso-3-azabicyclo[3.3.0]octane, can be synthesized by reacting 3-azabicyclo[3.3.0]octane with sodium nitrite[11]. The synthesis of the deuterated form would involve using a deuterated precursor.
Diagrams and Workflows
The following diagrams illustrate the application of this compound in a typical analytical workflow and its role in a biological context.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Role as an IS for impurity analysis in pharmacokinetic studies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. scbt.com [scbt.com]
- 6. CAS 54786-86-6: N-Nitroso-3-azabicyclo[3.3.0]octane [cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | C7H12N2O | CID 71751119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. åå [yeasen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-Nitroso-3-azabicyclo[3.3.0]octane | 54786-86-6 | FN166610 [biosynth.com]
Formation Mechanism of N-Nitroso-3-azabicyclo[3.3.0]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation mechanism of N-Nitroso-3-azabicyclo[3.3.0]octane, a significant intermediate in the synthesis of the anti-diabetic drug Gliclazide. The document elucidates the general principles of N-nitrosamine formation, details the specific precursors and reaction conditions for the target compound, and presents available quantitative and characterization data. Contradictory findings in the literature regarding optimal pH conditions are also discussed. This guide is intended to serve as a valuable resource for professionals in the fields of pharmaceutical chemistry, drug development, and regulatory affairs who are engaged with the synthesis and analysis of Gliclazide and related compounds.
Introduction to N-Nitrosamine Formation
N-nitrosamines are organic compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen.[1] Their formation is a significant concern in the pharmaceutical industry due to their classification as probable human carcinogens.[2] Generally, N-nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating agent.[3]
The most common nitrosating agent is nitrous acid (HNO₂), which is typically formed in situ from a nitrite (B80452) salt (such as sodium nitrite, NaNO₂) under acidic conditions.[3] The reaction mechanism is influenced by several factors, including:
-
pH: The rate of nitrosation is highly pH-dependent. Acidic conditions favor the formation of the active nitrosating species.[4]
-
Temperature: Higher temperatures can increase the rate of nitrosamine (B1359907) formation.[5]
-
Presence of Catalysts or Inhibitors: Certain compounds can catalyze or inhibit the nitrosation reaction.
Formation of N-Nitroso-3-azabicyclo[3.3.0]octane
The formation of N-Nitroso-3-azabicyclo[3.3.0]octane involves the reaction of the secondary amine 3-azabicyclo[3.3.0]octane with a nitrosating agent. This reaction is a critical step in the synthesis of N-amino-3-azabicyclo[3.3.0]octane, a key intermediate for the production of Gliclazide.[6]
Reactants
-
Amine Precursor: 3-Azabicyclo[3.3.0]octane
-
Nitrosating Agent Source: Sodium Nitrite (NaNO₂)
Reaction Conditions and pH Considerations
There are conflicting reports in the literature regarding the optimal pH for the synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane.
Acidic Conditions: Several patents describe the reaction as occurring in an acidic solution.[7][8] This aligns with the generally accepted mechanism where nitrous acid, formed from nitrite in the presence of acid, is the active nitrosating species. The overall reaction can be summarized as:
HONO + R₂NH → R₂N-NO + H₂O[9]
Alkaline Conditions: Conversely, at least one chemical supplier notes that the synthesis is performed by reacting 3-azabicyclo[3.3.0]octane with sodium nitrite in an alkaline environment, followed by hydrolysis with hydrochloric acid.[10] Nitrosation can occur at neutral to basic pH, potentially catalyzed by other species like aldehydes.[4] It has been observed that for some secondary amines, nitrosation by peroxynitrite is more favorable at an alkaline pH.[5]
This discrepancy suggests that different synthetic methodologies may be employed, and the optimal pH could be influenced by other factors in the reaction mixture.
Quantitative Data and Characterization
| Parameter | Result | Method |
| Appearance | Light yellow liquid | Visual |
| Purity | 99.9% | HPLC |
| Identity | Conforms to structure | ¹H NMR |
Table 1: Certificate of Analysis Data for N-Nitroso-3-azabicyclo[3.3.0]octane.[11]
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane is not explicitly provided in the reviewed literature. The following is a representative protocol based on the general descriptions found in patents and standard chemical synthesis practices for N-nitrosation.
Disclaimer: This protocol is illustrative and has been compiled from general descriptions. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Objective: To synthesize N-Nitroso-3-azabicyclo[3.3.0]octane from 3-azabicyclo[3.3.0]octane.
Materials:
-
3-Azabicyclo[3.3.0]octane
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or other suitable acid
-
Water
-
Dichloromethane or other suitable organic solvent
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure (Acidic Conditions Approach):
-
Dissolve 3-azabicyclo[3.3.0]octane in water or a suitable solvent in a reaction vessel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water to the cooled amine solution while maintaining the temperature.
-
Carefully add hydrochloric acid dropwise to the reaction mixture to achieve and maintain an acidic pH.
-
Stir the reaction mixture at 0-5 °C for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Nitroso-3-azabicyclo[3.3.0]octane.
-
Purify the crude product as necessary, for example, by column chromatography.
Visualizations
General Formation Pathway of N-Nitrosamines
Caption: General pathway for the formation of N-nitrosamines from secondary amines under acidic conditions.
Synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane
Caption: Reaction scheme for the synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane.
Conclusion
The formation of N-Nitroso-3-azabicyclo[3.3.0]octane is a crucial transformation in the synthesis of Gliclazide. While the fundamental mechanism involves the reaction of 3-azabicyclo[3.3.0]octane with a nitrite source, the role of pH presents an area of complexity with differing reports in the literature. This guide has summarized the core principles of this reaction, presented available analytical data, and provided a representative experimental approach. For professionals in drug development and manufacturing, a thorough understanding and control of this nitrosation step are paramount to ensure the quality and safety of the final active pharmaceutical ingredient. Further research to elucidate the reaction kinetics and optimize conditions would be of significant value to the pharmaceutical industry.
References
- 1. DK169669B1 - Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane - Google Patents [patents.google.com]
- 2. CAS 54786-86-6: N-Nitroso-3-azabicyclo[3.3.0]octane [cymitquimica.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. freethinktech.com [freethinktech.com]
- 5. Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species: comparison with nitrotyrosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Process For The Preparation Of N Amino 3 Azabicyclo[3.3.0]Octane [quickcompany.in]
- 9. scbt.com [scbt.com]
- 10. N-Nitroso-3-azabicyclo[3.3.0]octane | 54786-86-6 | FN166610 [biosynth.com]
- 11. biosynth.com [biosynth.com]
Spectroscopic Analysis of N-Nitroso-3-azabicyclo[3.3.0]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N-Nitroso-3-azabicyclo[3.3.0]octane. Due to the limited availability of public data for the deuterated analog, N-Nitroso-3-azabicyclo[3.3.0]octane-d4, this document focuses on the spectroscopic properties of the parent compound. The principles and methodologies described herein are directly applicable to the deuterated form, with expected variations in the nuclear magnetic resonance (NMR) and infrared (IR) spectra due to the isotopic labeling.
Introduction
N-Nitroso-3-azabicyclo[3.3.0]octane is a bicyclic organic compound containing a nitrosamine (B1359907) functional group. Its deuterated analog, this compound, is utilized as an internal standard in various analytical applications, including mass spectrometry-based assays for the quantification of related compounds. Understanding the spectroscopic profile of these molecules is crucial for their identification, characterization, and quality control in research and drug development settings.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note on Deuteration: For this compound, the signals corresponding to the protons on the two carbons adjacent to the nitrogen in the pyrrolidine (B122466) ring (positions 1 and 4) would be absent in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the signals for these deuterated carbons would exhibit splitting due to C-D coupling and would have a significantly lower intensity.
Table 1: Predicted ¹H NMR Spectroscopic Data for N-Nitroso-3-azabicyclo[3.3.0]octane
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.5 - 1.9 | Multiplet | 6H | CH₂ groups of the cyclopentane (B165970) ring |
| 2.5 - 2.8 | Multiplet | 2H | CH protons at the ring junction |
| 3.2 - 3.6 | Multiplet | 4H | CH₂ groups adjacent to the nitrogen atom |
Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Nitroso-3-azabicyclo[3.3.0]octane
| Chemical Shift (δ) ppm | Assignment |
| 25 - 35 | CH₂ carbons of the cyclopentane ring |
| 40 - 50 | CH carbons at the ring junction |
| 50 - 60 | CH₂ carbons adjacent to the nitrogen atom |
Infrared (IR) Spectroscopy
Note on Deuteration: The C-D stretching vibrations in this compound would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches.
Table 3: Predicted IR Absorption Bands for N-Nitroso-3-azabicyclo[3.3.0]octane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 3000 | Strong | C-H stretching (alkane) |
| 1450 - 1470 | Medium | C-H bending |
| 1400 - 1450 | Medium-Strong | N-N=O stretching (nitrosamine) |
| 1000 - 1200 | Medium | C-N stretching |
Experimental Protocols
The following are general experimental protocols for obtaining NMR and IR spectra for compounds such as N-Nitroso-3-azabicyclo[3.3.0]octane.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Workflow Visualization
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General Workflow for Spectroscopic Analysis.
Caption: Logical Relationship in Spectroscopic Identification.
An In-Depth Technical Guide to Potential Impurities in the Synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of N-Nitroso-3-azabicyclo[3.3.0]octane-d4. This deuterated nitrosamine (B1359907) is of significant interest as an internal standard for the accurate quantification of the corresponding non-labeled potential carcinogen in various matrices. A thorough understanding of its impurity profile is critical for ensuring the quality and reliability of analytical data in pharmaceutical development and safety assessment.
Proposed Synthetic Pathway
The synthesis of this compound can be envisaged in two main stages: the synthesis of the deuterated precursor, 3-azabicyclo[3.3.0]octane-d4, followed by its nitrosation.
Synthesis of 3-azabicyclo[3.3.0]octane-d4
A plausible synthetic route to the deuterated precursor starts from cis-cyclopentane-1,2-dicarboxylic acid. The key steps are:
-
Formation of N-benzyl-cis-cyclopentane-1,2-dicarboximide: The starting diacid is first converted to its anhydride (B1165640), which then reacts with benzylamine (B48309) to form the corresponding imide.
-
Reduction to 3-benzyl-3-azabicyclo[3.3.0]octane-d4: The imide is then reduced using a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce the deuterium (B1214612) labels at the desired positions.
-
Debenzylation to 3-azabicyclo[3.3.0]octane-d4: The benzyl (B1604629) protecting group is removed via catalytic hydrogenation to yield the deuterated secondary amine precursor.
Nitrosation of 3-azabicyclo[3.3.0]octane-d4
The final step involves the nitrosation of the deuterated secondary amine using a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂) under acidic conditions, to yield this compound.
Potential Impurities
Potential impurities can be categorized based on their origin: starting material-related, process-related (from both the precursor synthesis and the final nitrosation step), and degradation products.
Starting Material-Related Impurities
These impurities originate from the raw materials used in the synthesis of the precursor, 3-azabicyclo[3.3.0]octane-d4.
| Impurity Name | Structure | Source |
| Cyclopentane-1,2-dicarboxylic anhydride | C₇H₈O₃ | Incomplete reaction of cis-cyclopentane-1,2-dicarboxylic acid or hydrolysis of the formed anhydride. |
| Benzylamine | C₇H₉N | Excess reagent from the imide formation step. |
| Phthalimide | C₈H₅NO₂ | A potential impurity in benzylamine. |
Process-Related Impurities
These impurities are formed during the synthesis of the precursor and the final product.
| Impurity Name | Structure | Source |
| Partially deuterated 3-azabicyclo[3.3.0]octane species | C₇H₁₁D₂N, C₇H₁₂DN, etc. | Incomplete deuteration during the reduction step. |
| 3-Benzyl-3-azabicyclo[3.3.0]octane (non-deuterated) | C₁₄H₁₉N | Presence of non-deuterated reducing agent. |
| N-benzyl-cis-cyclopentane-1,2-dicarboximide (unreacted) | C₁₄H₁₅NO₂ | Incomplete reduction of the imide. |
| 3-Azabicyclo[3.3.0]octane (non-deuterated) | C₇H₁₃N | Incomplete deuteration or presence of non-deuterated starting materials. |
The nitrosation of secondary amines with agents like sodium nitrite can lead to several byproducts.
| Impurity Name | Structure | Source |
| N-Nitroso-3-azabicyclo[3.3.0]octane (non-deuterated) | C₇H₁₂N₂O | Nitrosation of the non-deuterated precursor impurity. |
| Unreacted 3-azabicyclo[3.3.0]octane-d4 | C₇H₉D₄N | Incomplete nitrosation reaction. |
| Nitrate esters | R-O-NO₂ | Side reaction of alcohols (if present as impurities or solvents) with the nitrosating agent. |
| Oxidized byproducts | - | Oxidation of the amine or nitrosamine under the reaction conditions. |
Degradation Products
N-nitrosamines can be susceptible to degradation, particularly in the presence of light or strong acids/bases.
| Impurity Name | Structure | Source |
| 3-Azabicyclo[3.3.0]octane-d4 | C₇H₉D₄N | Denitrosation of the final product. |
| Various unidentified degradation products | - | Complex degradation pathways under harsh conditions. |
Experimental Protocols
Detailed experimental protocols are crucial for controlling the impurity profile. The following are representative methodologies for the key synthetic and analytical steps.
Synthesis of N-benzyl-cis-cyclopentane-1,2-dicarboximide
-
Materials: cis-Cyclopentane-1,2-dicarboxylic anhydride (1.0 eq), benzylamine (1.1 eq), toluene (B28343).
-
Procedure: A solution of cis-cyclopentane-1,2-dicarboxylic anhydride in toluene is heated to reflux. Benzylamine is added dropwise, and the reaction mixture is refluxed for 4-6 hours with a Dean-Stark trap to remove water. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Reduction of N-benzyl-cis-cyclopentane-1,2-dicarboximide to 3-benzyl-3-azabicyclo[3.3.0]octane-d4
-
Materials: N-benzyl-cis-cyclopentane-1,2-dicarboximide (1.0 eq), lithium aluminum deuteride (LiAlD₄) (2.0 eq), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: A solution of N-benzyl-cis-cyclopentane-1,2-dicarboximide in anhydrous THF is added dropwise to a suspension of LiAlD₄ in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for 12-18 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to give the crude product, which is purified by column chromatography.
Debenzylation of 3-benzyl-3-azabicyclo[3.3.0]octane-d4
-
Materials: 3-benzyl-3-azabicyclo[3.3.0]octane-d4 (1.0 eq), palladium on carbon (10% w/w), methanol (B129727), hydrogen gas.
-
Procedure: 3-benzyl-3-azabicyclo[3.3.0]octane-d4 is dissolved in methanol, and palladium on carbon is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 3-azabicyclo[3.3.0]octane-d4.
Nitrosation of 3-azabicyclo[3.3.0]octane-d4
-
Materials: 3-azabicyclo[3.3.0]octane-d4 (1.0 eq), sodium nitrite (1.2 eq), hydrochloric acid (2 M), dichloromethane (B109758).
-
Procedure: 3-azabicyclo[3.3.0]octane-d4 is dissolved in dichloromethane and water. The solution is cooled to 0-5 °C, and aqueous hydrochloric acid is added to adjust the pH to 3-4. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 1-2 hours. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.
Analytical Method for Impurity Profiling (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurities. Precursor and product ions for each potential impurity need to be determined.
-
Source Parameters: Optimized for the specific instrument and analytes.
-
-
Sample Preparation: The sample is dissolved in a suitable diluent (e.g., methanol or mobile phase A) to a concentration of approximately 1 mg/mL.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Proposed synthetic pathway and sources of potential impurities.
Caption: A typical analytical workflow for impurity profiling.
Conclusion
The synthesis of this compound requires careful control of the synthetic process to minimize the formation of impurities. This guide has outlined a plausible synthetic route and detailed the potential impurities that may arise at each stage. The provided experimental protocols and analytical workflow offer a framework for the synthesis and quality control of this important deuterated internal standard. For researchers and drug development professionals, a thorough understanding and control of these impurities are paramount for ensuring the accuracy and reliability of analytical data in regulatory submissions and drug safety assessments.
An In-depth Technical Guide on the Carcinogenic Potential of N-nitroso Bicyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carcinogenic potential of N-nitroso bicyclic compounds, a class of potent carcinogens. This document summarizes key quantitative data from animal studies, details common experimental protocols, and illustrates the primary metabolic pathways involved in their mechanism of action.
Introduction
N-nitroso compounds are a significant class of chemical carcinogens found in various environmental sources, including certain foods, tobacco products, and as contaminants in some pharmaceuticals. Bicyclic N-nitrosamines, such as N-nitrosomorpholine and its derivatives, are of particular concern due to their demonstrated carcinogenicity in numerous animal species. This guide focuses on the core aspects of their carcinogenic potential to inform research and drug development safety assessments.
Quantitative Carcinogenicity Data
The carcinogenic potency of N-nitroso bicyclic compounds has been evaluated in various animal models. The following tables summarize the quantitative data on tumor incidence for representative compounds.
Table 1: Carcinogenicity of N-Nitrosomorpholine (NMOR)
| Species/Strain | Sex | Route of Administration | Dosing Regimen | Duration of Study | Target Organ(s) | Tumor Incidence (%) |
| F-344 Rat | Female | Drinking Water | 100 mg/L | 25 weeks | Liver (Hepatocellular Neoplasms, Hemangiosarcomas), Tongue, Esophagus | High (Dose-related)[1] |
| F-344 Rat | Female | Drinking Water | 0.7 mg total dose per rat | 100 weeks | Liver (Hepatocellular Neoplasms) | Significantly increased[1] |
| Sprague-Dawley Rat | Male | Drinking Water | 1 mg/100 ml | Investigated at 5-week intervals | Liver (Hepatocellular Adenomas and Carcinomas) | Time-dependent increase[2] |
| Syrian Golden Hamster | Male & Female | Drinking Water | 0.010%, 0.005%, 0.001% | Lifetime | Larynx, Trachea, Liver | Dose-dependent[3] |
Table 2: Carcinogenicity of N-Nitrosopiperidine (NPIP)
| Species/Strain | Sex | Route of Administration | Dosing Regimen | Duration of Study | Target Organ(s) | Tumor Incidence (%) |
| Syrian Golden Hamster | Male & Female | Drinking Water | 0.05%, 0.025%, 0.006% | Lifetime | Larynx, Pharynx, Trachea, Forestomach, Liver, Colon | Dose-dependent, higher in males[4] |
| F344 Rat | Female | Drinking Water | 0.9 mM solution | 28 weeks | Esophagus | High (led to early mortality)[5] |
Table 3: Carcinogenicity of N-Nitroso-2,6-dimethylmorpholine (NDMM)
| Species/Strain | Sex | Route of Administration | Dosing Regimen | Duration of Study | Target Organ(s) | Tumor Incidence (%) |
| Syrian Golden Hamster | Not Specified | Intragastric Gavage | 74 mg/kg (1/5 LD50) | Not Specified | Pancreas, Nasal Cavities, Larynx, Trachea, Lungs, Liver, Gallbladder, Kidneys, Forestomach | Up to 71% (Pancreas)[6] |
| Syrian Golden Hamster | Not Specified | Intragastric Gavage | 9 mg/kg (1/40 LD50) | Not Specified | Pancreas, and other organs | High (not significantly dose-dependent)[6] |
| European Hamster | Male & Female | Subcutaneous Injection or Intragastric Gavage | 0.1 of LD50 | Lifetime | Respiratory Epithelium (Nasal Cavity, Lung, Trachea, Larynx), Liver, Renal Pelvis | High[7][8] |
Experimental Protocols
The assessment of the carcinogenic potential of N-nitroso compounds typically involves long-term rodent bioassays.[9] These studies are designed to determine an increased incidence of neoplasms following prolonged and repeated exposure.[9]
1. Test System:
-
Species: Typically conducted in two rodent species, most commonly rats (e.g., Fischer 344) and mice.[9][10] Hamsters are also frequently used for specific N-nitroso compounds.[4][7][11]
-
Sex: Both sexes are used in the studies.[9]
-
Group Size: To ensure statistical power, studies generally start with a minimum of 50 animals per sex per group.[9][10]
2. Dose Selection and Administration:
-
Dose Levels: A minimum of three dose levels plus a concurrent control group are used.[9] The highest dose is often the Maximum Tolerated Dose (MTD).
-
Route of Administration: For N-nitrosamines, administration is commonly through drinking water or diet to mimic human exposure routes.[9] Gavage and subcutaneous injections are also used for specific experimental objectives.[6][7][8]
3. Study Duration:
-
The exposure period typically covers the majority of the animal's lifespan, which is generally 18 months for mice and 24 months for rats.[9]
4. Observations and Endpoints:
-
In-life Monitoring: Regular monitoring of clinical signs, body weight, and food/water consumption.
-
Pathology Examination: At the end of the study, a full necropsy is performed on all animals. A comprehensive histopathological examination of all organs and tissues is conducted by a qualified pathologist.[12][13]
Mechanism of Carcinogenic Action and Signaling Pathways
The carcinogenicity of N-nitroso bicyclic compounds is primarily attributed to their metabolic activation into reactive electrophilic species that can form adducts with DNA.
Metabolic Activation Pathway:
The initial and critical step in the carcinogenesis of N-nitrosamines is the metabolic activation primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. This process involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. This α-hydroxylation leads to the formation of an unstable intermediate that spontaneously decomposes to yield a reactive electrophilic species, typically a diazonium ion. This ion can then alkylate cellular macromolecules, including DNA.
Experimental Workflow for Carcinogenicity Assessment:
The following diagram illustrates a typical workflow for a rodent carcinogenicity bioassay.
Conclusion
The data presented in this guide unequivocally demonstrate the carcinogenic potential of N-nitroso bicyclic compounds in multiple animal species, targeting various organs. The primary mechanism of action involves metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts and the initiation of carcinogenesis. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers and professionals involved in the safety assessment of pharmaceuticals and other chemical entities. A thorough understanding of the carcinogenic risk associated with these compounds is crucial for public health and drug development.
References
- 1. Dose-response study with N-nitrosomorpholine in drinking water of F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and N-nitrosomorpholine continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinogenic effect of nitrosomorpholine administered in the drinking water to Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The carcinogenic effect of nitrosopiperidine administered in the drinking water of Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carcinogenic effect of N-nitroso-2,6-dimethylmorpholine in Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study on the carcinogenicity of N-nitroso-2,6-dimethylmorpholine in the European hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study on the carcinogenicity of N-nitroso-2,6-dimethylmorpholine in the European hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. antoniogoliveira.com [antoniogoliveira.com]
- 11. Carcinogenicity of methylated nitrosopiperazines in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathology and tissue sampling protocols for rodent carcinogenicity studies: time for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Best practices for clinical pathology testing in carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nitrosamine Analysis: A Technical Guide to Deuterium Labeling Strategies for Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide have implemented stringent guidelines requiring rigorous analytical testing to monitor and control these impurities at trace levels.[1] Accurate and reliable quantification of nitrosamines heavily relies on the use of stable isotope-labeled internal standards, with deuterium-labeled compounds being a common choice.[1][2] This in-depth technical guide explores the core principles, strategies, and experimental considerations for the use of deuterium-labeled nitrosamine internal standards in analytical testing.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of trace-level impurities like nitrosamines.[1] This technique involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. Deuterium-labeled nitrosamines are structurally and chemically almost identical to their non-labeled counterparts, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation.[2] The key difference is their higher molecular weight due to the presence of deuterium (B1214612) atoms.[2]
Mass spectrometry can differentiate between the native nitrosamine and the deuterium-labeled internal standard based on this mass difference. By measuring the ratio of the signal from the native analyte to that of the internal standard, any variations or losses during the analytical process can be corrected for, leading to highly accurate and precise quantification.[1]
Caption: General workflow for nitrosamine analysis using isotope dilution.
Deuterium Labeling Strategies: Synthesis and Considerations
The synthesis of deuterium-labeled nitrosamine internal standards typically involves the introduction of deuterium atoms into the precursor amine before the nitrosation step. The stability of the deuterium label is paramount for the reliability of the internal standard.
Common Deuterium Labeling Approaches
-
Reduction with Deuterated Reagents: A common method involves the reduction of a suitable precursor using a deuterated reducing agent. For example, the synthesis of N-nitrosodimethylamine-d6 (NDMA-d6) can be achieved by the reduction of a suitable precursor with a reagent like sodium borodeuteride (NaBD4).
-
Alkylation with Deuterated Alkyl Halides: Another strategy is the alkylation of a primary or secondary amine with a deuterated alkyl halide. This method allows for precise control over the location and number of deuterium atoms incorporated. For instance, N-nitrosodiethylamine-d10 (NDEA-d10) can be synthesized from diethylamine-d10, which is in turn prepared using deuterated ethyl halides.[3]
-
Deuterium Gas Exchange: In some cases, catalytic deuterium gas (D2) exchange can be employed to introduce deuterium atoms into the molecule. This method's applicability depends on the specific structure of the nitrosamine precursor.
Key Considerations for Deuterium Labeling
-
Label Position and Stability: It is crucial to place the deuterium labels on carbon atoms rather than heteroatoms (like nitrogen or oxygen).[1][4] Deuterium atoms attached to heteroatoms are prone to exchange with hydrogen atoms from the solvent or sample matrix, especially under acidic or basic conditions.[4][5] This deuterium-hydrogen exchange can compromise the accuracy of the quantification by converting the internal standard back to the unlabeled form.
-
Isotopic Purity: The isotopic purity of the deuterated internal standard is a critical factor. High isotopic purity is necessary to minimize any contribution from the internal standard to the signal of the native analyte.
-
Mass Shift: A sufficient mass difference between the native nitrosamine and the deuterated standard is required for clear differentiation in the mass spectrometer. Typically, a mass shift of at least 3 atomic mass units is preferred to avoid spectral overlap.
Commonly Used Deuterated Nitrosamine Internal Standards
Several deuterated nitrosamine internal standards are commercially available and widely used in pharmaceutical analysis. The choice of internal standard should ideally be the deuterated analog of the target nitrosamine.[1]
| Deuterated Internal Standard | Common Abbreviation | Target Analyte |
| N-Nitrosodimethylamine-d6 | NDMA-d6 | N-Nitrosodimethylamine (NDMA) |
| N-Nitrosodiethylamine-d10 | NDEA-d10 | N-Nitrosodiethylamine (NDEA) |
| N-Nitroso-N-methyl-4-aminobutyric acid-d3 | NMBA-d3 | N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) |
| N-Nitrosodi-n-propylamine-d14 | NDPA-d14 | N-Nitrosodi-n-propylamine (NDPA) |
Table 1: Commonly used deuterated nitrosamine internal standards and their corresponding target analytes.[2][6]
Experimental Protocols
General Synthesis of Deuterated Nitrosamines
A general and simplified pathway for synthesizing deuterated nitrosamine standards involves a two-step process:[3]
-
Synthesis of the Deuterated Secondary Amine: This is the key step where deuterium is introduced. One common method is the N-alkylation of a Boc-protected primary or secondary amine using a deuterated alkyl halide. The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine.
-
Nitrosation: After deprotection of the amine, the deuterated secondary amine is reacted with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions to form the final deuterated nitrosamine.[3][7]
Caption: Simplified synthetic workflow for deuterated nitrosamines.
Example Experimental Protocol: Synthesis of N-Nitrosodimethylamine-d6 (NDMA-d6)
Disclaimer: The synthesis of nitrosamines should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment due to their potential carcinogenicity.
Materials:
-
Dimethylamine-d6 hydrochloride
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve dimethylamine-d6 hydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled amine solution while stirring.
-
Acidify the mixture by the dropwise addition of hydrochloric acid. The pH should be maintained in the acidic range (e.g., pH 3-4).
-
Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours).
-
Extract the product into dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure to obtain the crude NDMA-d6.
-
The product should be purified using an appropriate technique, such as distillation or chromatography.
Characterization: The identity and purity of the synthesized NDMA-d6 should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methodologies
The use of deuterated internal standards is integral to sensitive and selective analytical methods for nitrosamine quantification, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1]
LC-MS/MS Method for Nitrosamine Analysis
LC-MS/MS is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally labile.[1]
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of water and methanol/acetonitrile with a modifier (e.g., formic acid) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Typical LC-MS/MS parameters for nitrosamine analysis.
MRM Transitions: The MRM mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| NDMA | 75.1 | 43.1 |
| NDMA-d6 | 81.1 | 46.1 |
| NDEA | 103.1 | 43.1 |
| NDEA-d10 | 113.2 | 48.1 |
Table 3: Example MRM transitions for common nitrosamines and their deuterated standards. These values may need to be optimized for the specific instrument used.[1]
GC-MS/MS Method for Nitrosamine Analysis
GC-MS/MS is particularly effective for the analysis of volatile nitrosamines like NDMA and NDEA.[1]
Typical GC-MS/MS Parameters:
| Parameter | Typical Setting |
| Column | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Splitless or Pulsed Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Typical GC-MS/MS parameters for nitrosamine analysis.[1]
Challenges and Future Perspectives
While deuterium labeling is a robust strategy, potential challenges such as deuterium exchange and the availability of specific deuterated standards for novel nitrosamines need to be considered.[4][5] The synthesis of complex deuterated nitrosamine standards can be challenging and time-consuming.[8]
Future efforts in this area may focus on the development of more stable and universally applicable internal standards. While 15N-labeled standards are an alternative, deuterated standards remain a widely used and effective tool in the routine analysis of nitrosamine impurities.[4] The continuous development of novel synthetic routes and analytical methodologies will further enhance the accuracy and reliability of nitrosamine testing, ensuring the safety of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 3. Synthesis and analysis of isotopically stable labeled nitrosamines as mass spectrometry standards for drug impurity quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Relative extents of hydrogen-deuterium exchange of nitrosamines: relevance to biological isotope effect studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3136821A - Synthesis of nitrosodimethylamine - Google Patents [patents.google.com]
- 8. Can we build a list of 'impossible to synthesized Nitrosamines'? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Physical state and appearance of N-Nitroso-3-azabicyclo[3.3.0]octane-d4
An In-depth Technical Guide to N-Nitroso-3-azabicyclo[3.3.0]octane-d4
This guide provides a comprehensive overview of the physical state, appearance, and relevant technical data for this compound, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Physical State
This compound is the deuterated form of N-Nitroso-3-azabicyclo[3.3.0]octane, a nitrosamine (B1359907) compound. Its primary application in research and pharmaceutical quality control is as an internal standard for the accurate quantification of its non-deuterated analog, which is a known impurity in the antidiabetic drug Gliclazide.[1][2] The use of stable isotope-labeled standards like this d4-analog is critical for robust and reliable analytical methods, particularly in mass spectrometry-based assays.[3][4]
Physical State and Appearance
There is conflicting information regarding the precise physical state of this compound. Some suppliers describe the compound as a light yellow to yellow liquid.[5] Conversely, other listings from chemical suppliers classify it as a solid.
A certificate of analysis for the non-deuterated analog, N-Nitroso-3-azabicyclo[3.3.0]octane, describes its appearance as a "Colourless to yellow liquid".[6] This suggests that the deuterated version is likely to be a liquid at room temperature as well, as deuterium (B1214612) substitution typically has a minimal effect on the physical state.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈D₄N₂O | [7] |
| Molecular Weight | 144.21 g/mol | |
| CAS Number | 1346604-35-0 | |
| Appearance | Light yellow to yellow liquid (conflicting reports of solid exist) | [5][6] |
| Solubility (in DMSO) | 100 mg/mL (693.43 mM) | |
| Boiling Point (Calculated) | 271.2 ± 9.0 °C at 760 Torr (for non-deuterated analog) | [8] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Generalized Synthesis Protocol
Methodology:
-
Precursor Preparation: The synthesis begins with 3-azabicyclo[3.3.0]octane-d4. This deuterated precursor is essential.
-
Nitrosation Reaction: The deuterated amine is dissolved in an appropriate solvent, such as an aqueous acidic solution (e.g., hydrochloric acid). The solution is cooled to 0-5°C in an ice bath.
-
Addition of Nitrosating Agent: A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the cooled amine solution while stirring. The reaction is kept at a low temperature to prevent side reactions.
-
Reaction Monitoring: The reaction progress is monitored using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting amine.
-
Work-up and Extraction: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate). The aqueous phase is then extracted multiple times with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography to yield pure this compound.
References
- 1. N-Nitroso-3-azabicyclo[3.3.0]octane | 54786-86-6 | FN166610 [biosynth.com]
- 2. Gliclazide EP Impurity B | 54786-86-6 | SynZeal [synzeal.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. biosynth.com [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. CN102382034B - Synthetic method of N-amino-3-azabicyclo[3,3,0]octane hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for N-Nitroso-3-azabicyclo[3.3.0]octane-d4. Due to the limited publicly available quantitative data for this specific deuterated compound, this guide also includes relevant data for its non-deuterated analog and outlines a detailed experimental protocol for determining its solubility in a range of organic solvents.
Introduction to this compound
This compound is a deuterated analog of N-Nitroso-3-azabicyclo[3.3.0]octane. It is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of the parent compound.[1] The deuteration provides a distinct mass signature, allowing for its differentiation from the non-labeled compound.
Compound Details:
-
Molecular Formula: C₇H₈D₄N₂O
-
Appearance: Light yellow to yellow liquid[1]
-
Synonyms: Octahydro-2-nitrosocyclopenta[c]pyrrole-d4, 3-Nitroso-3-azabicyclo[3.3.0]octane-d4[3]
Quantitative and Qualitative Solubility Data
The available solubility data for this compound is limited. The following table summarizes the known quantitative data for the deuterated compound and qualitative and calculated data for the non-deuterated analog, N-Nitroso-3-azabicyclo[3.3.0]octane.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type | Source |
| This compound | DMSO | Not Specified | 100 mg/mL (requires sonication) | Quantitative | MedChemExpress[1][2] |
| N-Nitroso-3-azabicyclo[3.3.0]octane | Water | 25 | 3.4 g/L (Slightly soluble) | Calculated | ChemBlink[5] |
| 3-azabicyclo[3.3.0]octane (related amine) | Alkaline Water | Not Specified | Soluble | Qualitative | Google Patents[6] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered a gold standard for equilibrium solubility measurements.
3.1. Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate, hexane)
-
Analytical balance (± 0.01 mg)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis
3.2. Procedure
-
Preparation of Solvent: Ensure all organic solvents are of high purity (HPLC grade or equivalent).
-
Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Addition of Solvent: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC-MS method.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)
3.3. Safety Precautions
-
N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]
-
All procedures should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for the compound and solvents before starting any experimental work.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship of Molecular Structure to Expected Solubility
Caption: Expected solubility based on molecular structure and solvent type.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C7H12N2O | CID 71751119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. environmental-expert.com [environmental-expert.com]
- 5. CAS # 54786-86-6, N-Nitroso-3-azabicyclo[3.3.0]octane, Octahydro-2-nitrosocyclopenta[c]pyrrole - chemBlink [chemblink.com]
- 6. DK169669B1 - Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane - Google Patents [patents.google.com]
- 7. CAS 54786-86-6: N-Nitroso-3-azabicyclo[3.3.0]octane [cymitquimica.com]
Methodological & Application
N-Nitroso-3-azabicyclo[3.3.0]octane-d4: An Internal Standard for the Accurate Quantification of Gliclazide Impurity B
Application Note
Introduction
N-Nitroso-3-azabicyclo[3.3.0]octane, also known as Gliclazide Impurity B, is a potential genotoxic impurity that can form during the synthesis or storage of the anti-diabetic drug Gliclazide. Regulatory bodies require strict control and monitoring of such impurities in pharmaceutical products. The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry-based methods, as it compensates for variations in sample preparation and instrument response. N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is the deuterated analog of Gliclazide Impurity B and serves as an ideal internal standard for its quantification. This document provides a detailed protocol for the use of this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Gliclazide Impurity B in Gliclazide drug substances.
Principle
A known amount of the internal standard, this compound, is spiked into the sample containing the target analyte, N-Nitroso-3-azabicyclo[3.3.0]octane (Gliclazide Impurity B). The sample is then processed and analyzed by LC-MS/MS. The analyte and the internal standard co-elute chromatographically but are distinguished by their different masses in the mass spectrometer. The ratio of the analyte's response to the internal standard's response is used to calculate the concentration of the analyte, correcting for potential losses during sample preparation and variations in instrument performance.
Application
This method is applicable for the quantitative determination of N-Nitroso-3-azabicyclo[3.3.0]octane (Gliclazide Impurity B) in Gliclazide active pharmaceutical ingredients (APIs) and finished pharmaceutical products.
Materials and Reagents
-
This compound (Internal Standard)
-
N-Nitroso-3-azabicyclo[3.3.0]octane (Gliclazide Impurity B Reference Standard)
-
Gliclazide API
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
LC-MS vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
-
Analytical column suitable for polar compound separation (e.g., C18 column, 2.1 x 50 mm, 1.8 µm).
Experimental Protocols
Standard and Sample Preparation
1. Internal Standard Stock Solution (IS Stock):
-
Prepare a 100 µg/mL stock solution of this compound in methanol.
2. Internal Standard Working Solution (IS Working):
-
Dilute the IS Stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
3. Analyte Stock Solution (Analyte Stock):
-
Prepare a 100 µg/mL stock solution of N-Nitroso-3-azabicyclo[3.3.0]octane in methanol.
4. Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the Analyte Stock solution into a solution of the Gliclazide API (at the working concentration) and a fixed amount of the IS Working solution. A typical calibration curve might range from 0.5 ng/mL to 50 ng/mL of the analyte.
5. Sample Preparation:
-
Accurately weigh 100 mg of the Gliclazide API sample into a 10 mL volumetric flask.
-
Add 50 µL of the IS Working solution (100 ng/mL).
-
Dissolve and dilute to the mark with 50:50 (v/v) methanol:water.
-
Vortex to mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| N-Nitroso-3-azabicyclo[3.3.0]octane | 141.1 | 111.1 | 0.1 | 20 | 15 |
| This compound | 145.1 | 115.1 | 0.1 | 20 | 15 |
Data Analysis and Quantification
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
The concentration of N-Nitroso-3-azabicyclo[3.3.0]octane in the samples is determined using the linear regression equation from the calibration curve.
Quantitative Data Summary
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | Internal Standard Area | Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1.0 | 2,550 | 51,000 | 0.050 |
| 5.0 | 12,750 | 50,500 | 0.252 |
| 10.0 | 25,200 | 49,800 | 0.506 |
| 25.0 | 63,000 | 50,400 | 1.250 |
| 50.0 | 126,000 | 50,200 | 2.510 |
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{> 0.995 } |
Table 5: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 50 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of Gliclazide Impurity B.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of the potential genotoxic impurity, Gliclazide Impurity B, in Gliclazide drug substances. The detailed protocol herein describes a sensitive and specific LC-MS/MS method suitable for quality control and regulatory compliance in the pharmaceutical industry.
Application Note: High-Sensitivity Quantification of Nitrosamine Impurities Using a Deuterated Internal Standard by LC-MS/MS
Abstract
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide have established stringent guidelines requiring the monitoring and control of these impurities in active pharmaceutical ingredients (APIs) and final drug products.[2] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of common nitrosamine (B1359907) impurities. The use of a deuterated internal standard for each target analyte is central to this method, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] This document provides comprehensive experimental protocols, quantitative performance data, and visual workflows to assist researchers, scientists, and drug development professionals in implementing this methodology.
Introduction
N-nitrosamines can form during the synthesis of APIs, through the degradation of drug products, or from contaminated raw materials and solvents.[2] Their potential health risks, even at trace levels, necessitate highly selective and sensitive analytical methods for their detection and quantification.[2] LC-MS/MS has become the gold standard for this application due to its inherent selectivity and sensitivity, allowing for the quantification of nitrosamines at or below regulatory thresholds.[4][5] The principle of isotope dilution, employing a deuterated version of the target analyte as an internal standard (ISTD), is a cornerstone of accurate quantification.[2] This approach ensures that any variability in sample extraction, handling, or instrument response that affects the target analyte will similarly affect the deuterated standard, leading to a highly reliable measurement of the analyte concentration.
Experimental Protocols
Standard and Sample Preparation
Internal Standard (ISTD) Stock Solution: Prepare a stock solution of deuterated nitrosamine standards (e.g., NDMA-d6, NDEA-d10, NMBA-d3, NDBA-d18) in a suitable solvent such as methanol (B129727) or water.[6] A typical concentration for the ISTD stock solution is 1 µg/mL for each deuterated compound.[6]
Nitrosamine Standards Stock Solution: Prepare a mixed stock solution of the target nitrosamine analytes (e.g., NDMA, NDEA, NMBA, NDBA) in water or a suitable organic solvent.[6] The concentration of this stock solution can be around 200 ng/mL for each nitrosamine.[6]
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the nitrosamine standards stock solution with a diluent (e.g., 1% formic acid in water).[7] Spike each calibration standard with a fixed concentration of the ISTD solution. The concentration range for the calibration curve should encompass the expected levels of nitrosamines in the samples, for instance, from 0.5 ng/mL to 100 ng/mL.[8]
Sample Preparation:
-
Weigh approximately 80 mg of the drug substance or powdered drug product into a 2 mL centrifuge tube.[6][7]
-
Add a specific volume of diluent (e.g., 1188 µL of 1% formic acid in water).[6][7]
-
Add a known volume of the ISTD solution (e.g., 12 µL) to the sample.[6][7]
-
Vortex the sample for a specified time (e.g., 20 minutes at 2500 rpm) to ensure complete dissolution and extraction.[6][7] Note that some APIs may require shorter vortexing times to prevent degradation.[7]
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize any undissolved excipients.[6]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial for LC-MS/MS analysis.[3][6]
LC-MS/MS Conditions
Liquid Chromatography (LC) System: An HPLC or UHPLC system is suitable for this analysis.[3]
-
Column: A reversed-phase column such as an Ascentis® Express C18 (150 x 3.0 mm, 2.7 µm) or an Agilent Poroshell HPH-C18 (2.1 x 100 mm, 1.9 µm) can be used.[6][9]
-
Mobile Phase B: Methanol or Acetonitrile.[10]
-
Column Temperature: 40 °C.[9]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the nitrosamines.
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is recommended for this analysis.[4]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for low-mass nitrosamines, while Electrospray Ionization (ESI) is also commonly used.[4][10]
-
Polarity: Positive ion mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4] The MRM transitions for the target nitrosamines and their deuterated internal standards need to be optimized for the specific instrument used.
Quantitative Data
The following tables summarize typical MRM transitions and method performance parameters for the quantification of nitrosamines.
Table 1: Example MRM Transitions for Common Nitrosamines and their Deuterated Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| NDMA | 75.1 | 43.1 | - |
| NDMA-d6 | 81.1 | 46.1 | 64.1 |
| NDEA | 103.1 | 47.1 | 75.1 |
| NDEA-d10 | 113.0 | 49.0 | 81.0 |
| NMBA | 147.1 | 117.0 | - |
| NMBA-d3 | 150.0 | 120.0 | - |
| NDBA | 159.2 | 57.1 | - |
| NDBA-d18 | - | - | - |
| NEIPA | 117.1 | 75.1 | 47.1 |
| NDIPA | 131.1 | 89.1 | 43.1 |
Note: The exact m/z values and the use of qualifier ions may vary depending on the instrument and method.[2][9][11]
Table 2: Summary of Method Validation Parameters from Various Studies
| Parameter | Result | Reference |
| Limit of Detection (LOD) | 0.0040 - 0.0174 µg/mL | [10] |
| 6 pg/mL | [12] | |
| 20 ng/g (in sartans) | [11] | |
| Limit of Quantification (LOQ) | 0.0060 - 0.0262 µg/mL | [10] |
| 10 pg/mL | [12] | |
| 50 ng/g (in sartans) | [11] | |
| Linearity (r²) | > 0.99 | [7][12] |
| 0.996 - 1.000 | [10] | |
| 0.9991 - 0.9998 | [9] | |
| Accuracy (% Recovery) | 80 - 120% | [12] |
| Intra-day & Inter-day: 80-120% | [11] | |
| Precision (%RSD) | < 3% | [12] |
| < 20% | [11] |
Visualizations
The following diagrams illustrate the key workflows in this application.
Caption: A generalized workflow for the preparation of pharmaceutical samples.
Caption: The principle of quantification using an isotope-labeled internal standard.
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and accurate approach for the quantification of nitrosamine impurities in pharmaceutical products. The use of deuterated internal standards is critical for mitigating matrix effects and ensuring the reliability of the results.[2] This methodology aligns with the stringent requirements of regulatory bodies and is an essential tool for ensuring the safety and quality of pharmaceutical products.[4] Each laboratory should validate its analytical methods to meet specific regulatory compliance requirements before submitting data to regulatory authorities.[4]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 7. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [merckmillipore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. ijper.org [ijper.org]
- 11. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of Volatile Nitrosamines in Pharmaceutical Products by GC-MS with N-Nitroso-3-azabicyclo[3.3.0]octane-d4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The presence of volatile nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating highly sensitive and specific analytical methods for their detection and quantification at trace levels.[2] Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile nitrosamines, offering excellent selectivity and sensitivity.[1] The use of a deuterated internal standard, such as N-Nitroso-3-azabicyclo[3.3.0]octane-d4, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response.
This application note provides a detailed protocol for the quantitative analysis of volatile nitrosamines in drug substances and products using GC-MS/MS with this compound as an internal standard.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for water-soluble and water-insoluble drug substances and products.
-
Apparatus and Reagents:
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Dichloromethane (B109758) (DCM), HPLC grade
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
This compound internal standard stock solution (ISTD)
-
Volatile nitrosamine standard mix stock solution
-
Purified water (e.g., Milli-Q)
-
-
Procedure:
-
Weigh an appropriate amount of the powdered drug product or drug substance (typically 250 mg of the active pharmaceutical ingredient) into a 15 mL centrifuge tube.
-
For water-soluble samples, dissolve the sample in 8.0 mL of 1 M NaOH solution. For water-insoluble samples, suspend the sample in 10 mL of 1 M NaOH solution.
-
Spike the sample with an appropriate volume of the this compound internal standard solution.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Add 2.0 mL of dichloromethane to the tube.
-
Vortex vigorously for at least 5 minutes to extract the nitrosamines into the organic layer.[3][4]
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.[4]
-
Carefully transfer the bottom organic layer (dichloromethane) into a clean GC vial for analysis.
-
2. GC-MS/MS Analysis
The following are typical GC-MS/MS parameters. These should be optimized for the specific instrument and analytes.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Tandem mass spectrometer (triple quadrupole)
-
-
GC Conditions:
-
Column: DB-WAX (30 m x 0.25 mm, 0.5 µm film thickness) or equivalent polar capillary column.[5]
-
Inlet Temperature: 220 °C[6]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 4 minutes
-
Ramp: 20 °C/min to 240 °C
-
Hold at 240 °C for 3.5 minutes[6]
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions, as well as collision energies, must be optimized for each target nitrosamine and the internal standard. The precursor ion will be the molecular ion ([M]+•). For N-Nitroso-3-azabicyclo[3.3.0]octane (MW: 140.18 g/mol ), the precursor ion is m/z 140.2. For this compound (MW: 144.2 g/mol ), the precursor ion is m/z 144.2. Product ions and collision energies should be determined by infusing a standard solution of each compound into the mass spectrometer.
-
3. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (or a suitable solvent) with known concentrations of the target nitrosamines and a constant concentration of the this compound internal standard. A typical calibration range is 1 to 60 ppb.[7]
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of each nitrosamine to the peak area of the internal standard against the concentration of the nitrosamine. The concentration of nitrosamines in the samples can then be determined from this calibration curve.
Data Presentation
Table 1: Typical GC-MS/MS Method Performance for Volatile Nitrosamine Analysis
| Parameter | N-Nitrosodimethylamine (NDMA) | N-Nitrosodiethylamine (NDEA) | N-Nitrosodiisopropylamine (NDIPA) | N-Nitrosoethylisopropylamine (NEIPA) | N-Nitrosodibutylamine (NDBA) |
| LOD (ppb) | 0.02 - 1.0 | 0.03 - 1.0 | 1 - 10 | 1 - 10 | 1 - 10 |
| LOQ (ppb) | 0.06 - 3.0 | 0.09 - 3.0 | 3 - 30 | 3 - 30 | 3 - 30 |
| Linearity (r²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 |
| Recovery (%) | 70 - 130 | 70 - 130 | 70 - 130 | 70 - 130 | 70 - 130 |
| Precision (%RSD) | < 15 | < 15 | < 15 | < 15 | < 15 |
Data compiled from various sources and represents typical method performance.[5][7][8] Actual performance may vary depending on the specific matrix and instrumentation.
Table 2: Example MRM Transitions for Common Volatile Nitrosamines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitrosodimethylamine (NDMA) | 74 | 42 | 18 |
| N-Nitrosodiethylamine (NDEA) | 102 | 42 | 20 |
| N-Nitrosodiisopropylamine (NDIPA) | 130 | 88 | 10 |
| N-Nitrosoethylisopropylamine (NEIPA) | 116 | 70 | 12 |
| N-Nitrosodibutylamine (NDBA) | 158 | 57 | 15 |
| N-Nitroso-3-azabicyclo[3.3.0]octane | 140.2 | To be determined | To be determined |
| This compound (ISTD) | 144.2 | To be determined | To be determined |
These are example transitions and should be optimized for the specific instrument used.
Mandatory Visualization
Caption: Experimental workflow for volatile nitrosamine analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of volatile nitrosamines in pharmaceutical products using GC-MS/MS with this compound as an internal standard. The described liquid-liquid extraction method is robust and applicable to a wide range of sample matrices. The use of a deuterated internal standard ensures accurate and precise quantification, meeting the stringent requirements of regulatory agencies. The provided workflow and data tables serve as a valuable resource for researchers, scientists, and drug development professionals involved in ensuring the safety and quality of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 54786-86-6: N-Nitroso-3-azabicyclo[3.3.0]octane [cymitquimica.com]
- 4. edqm.eu [edqm.eu]
- 5. scbt.com [scbt.com]
- 6. biosynth.com [biosynth.com]
- 7. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantification of Nitrosamine Impurities in Metformin Using N-Nitroso-3-azabicyclo[3.3.0]octane-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent discoveries of nitrosamine (B1359907) impurities in widely-used medications, including metformin (B114582), have prompted rigorous scrutiny from global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] Nitrosamines are classified as probable human carcinogens, making their presence in pharmaceutical products a significant safety concern.[2] The FDA has established an acceptable daily intake (ADI) for N-nitrosodimethylamine (NDMA), a prevalent nitrosamine impurity, at 96 nanograms per day.[2]
This document provides a comprehensive protocol for the quantitative analysis of nitrosamine impurities in metformin drug substances and products. The methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3] To ensure the accuracy and precision of quantification, a deuterated internal standard, N-Nitroso-3-azabicyclo[3.3.0]octane-d4, is utilized to compensate for variations during sample preparation and instrumental analysis.[4][5][6]
Experimental Workflow
Caption: Workflow for Nitrosamine Analysis in Metformin.
Experimental Protocols
Reagents and Materials
-
Metformin drug substance or tablets
-
This compound (Internal Standard)
-
Nitrosamine reference standards (e.g., NDMA, NDEA, etc.)
-
Methanol (LC-MS grade)[2]
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)[2]
-
15 mL glass centrifuge tubes[2]
-
Vortex mixer
-
Mechanical shaker or sonicator[2]
-
Centrifuge[2]
-
Syringe filters (0.22 µm PVDF)[2]
-
HPLC vials
Standard Solution Preparation
-
Internal Standard Stock Solution (1 µg/mL): Prepare a stock solution of this compound in methanol.
-
Nitrosamine Standards Stock Solution (1 µg/mL): Prepare individual or mixed stock solutions of the target nitrosamine standards in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the nitrosamine stock solution with a methanol:water (1:1) mixture. Each standard should be fortified with the internal standard to a final concentration of approximately 10 ng/mL.[7]
Sample Preparation Protocol
For Metformin Drug Substance:
-
Accurately weigh approximately 400 mg of the metformin drug substance into a 15 mL glass centrifuge tube.[2]
-
Add a specific volume (e.g., 4.0 mL) of methanol containing the this compound internal standard at a predetermined concentration.[2]
-
Vortex the mixture to ensure thorough mixing.[2]
-
Shake the sample for 40 minutes using a mechanical wrist-action shaker or sonicate for a similar duration.[2][8]
-
Centrifuge the sample at 4500 rpm for 15 minutes to pellet the undissolved solids.[2]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the initial portion of the filtrate.[2]
-
Transfer the filtered sample into an HPLC vial for subsequent LC-MS/MS analysis.[2]
For Metformin Drug Product (Tablets):
-
Crush a sufficient number of tablets to obtain a homogenized powder.[9]
-
Weigh an amount of the powder equivalent to a target concentration of 100 mg/mL of the active pharmaceutical ingredient (API) in methanol and transfer it to a 15 mL glass centrifuge tube.[2][9]
-
Add the appropriate volume of methanol containing the this compound internal standard.
-
Follow steps 3 through 7 from the drug substance protocol.
LC-MS/MS Analysis
The separation and detection of nitrosamines are achieved using a liquid chromatography system coupled with a tandem mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| HPLC System | UHPLC system with a temperature-controlled autosampler |
| Column | Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 150 x 3.0 mm or equivalent[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in methanol[1] |
| Flow Rate | 0.3 - 0.5 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 10 - 50 µL[1] |
A suitable gradient elution should be optimized to ensure the separation of all target nitrosamines from the metformin matrix and from each other.
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Specific MRM transitions, cone voltages, and collision energies must be optimized for each target nitrosamine and the internal standard.
Quantitative Data Summary
The performance of the analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes typical performance data for nitrosamine analysis in metformin, compiled from various studies.
| Nitrosamine | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| NDMA | 0.01 - 25.5 | 0.03 - 50.9 | 80 - 120 |
| NDEA | 1.9 | 7.5 | 80 - 120 |
| NEIPA | 1.8 | 7.1 | 80 - 120 |
| NDIPA | 4.4 | 8.8 | 80 - 120 |
| NDBA | 1.9 | 7.4 | 80 - 120 |
Data compiled from multiple sources.[3][9][10][11] The specific LOD/LOQ and recovery values can vary depending on the instrumentation and matrix effects.
Conclusion
This application note provides a detailed and robust protocol for the quantification of nitrosamine impurities in metformin drug substances and products. The use of this compound as an internal standard, coupled with the high sensitivity and selectivity of LC-MS/MS, ensures accurate and reliable results. This methodology is crucial for pharmaceutical manufacturers and regulatory bodies to monitor and control the levels of these potentially carcinogenic impurities, thereby safeguarding patient health.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. 👨💻 Quantitative Analysis of N-Nitrosodimethylamine in Metformin HCl by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Application of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 in Drug Metabolism Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies. The focus is on leveraging this stable isotope-labeled compound for accurate quantification of analytes with a similar core structure in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound
This compound is the deuterium-labeled form of N-Nitroso-3-azabicyclo[3.3.0]octane.[1] Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), are invaluable tools in drug development.[2] They are primarily used as internal standards (IS) in quantitative bioanalysis.[1] The key advantage of a deuterated internal standard is that its physicochemical properties are nearly identical to the unlabeled analyte of interest.[3] This ensures similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer, allowing it to effectively compensate for variability in the analytical process and enhance the accuracy and precision of quantification.[3][4]
Key Attributes:
-
Chemical Formula: C₇H₈D₄N₂O[5]
-
Molecular Weight: Approximately 144.21 g/mol [1]
-
Primary Application: Internal standard for quantitative analysis by LC-MS/MS, GC-MS, or NMR.[1][6]
Core Application: Internal Standard for Pharmacokinetic Studies
The principal application of this compound is as an internal standard for the quantification of drugs or drug candidates that feature the 3-azabicyclo[3.3.0]octane core structure. For the purpose of this guide, we will consider a hypothetical drug, "Azabicycline," which shares this structural motif.
Rationale for Use
In a typical pharmacokinetic study, plasma concentrations of a drug are measured over time following administration. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for such studies.[2] It allows for precise and accurate determination of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Experimental Protocols
The following are detailed protocols for a hypothetical pharmacokinetic study of "Azabicycline" using this compound as the internal standard.
Bioanalytical Method Development and Validation using LC-MS/MS
Objective: To develop and validate a robust method for the quantification of Azabicycline in human plasma.
Internal Standard: this compound
Workflow Diagram:
Caption: Bioanalytical sample preparation and analysis workflow.
A. Materials and Reagents:
-
Azabicycline reference standard
-
This compound
-
Blank human plasma (K₂EDTA as anticoagulant)
-
HPLC-grade methanol (B129727) and acetonitrile
-
Formic acid
-
Deionized water
B. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Azabicycline in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare serial dilutions of the analyte stock solution in methanol to create working solutions. These are then spiked into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
C. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
D. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Azabicycline: m/z 250.2 → 148.1 (hypothetical) |
| This compound: m/z 145.2 → 85.1 (hypothetical) | |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
E. Method Validation Data (Illustrative):
The method would be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.
Calibration Curve:
| Analyte Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.015 |
| 5 | 0.078 |
| 20 | 0.315 |
| 50 | 0.792 |
| 100 | 1.588 |
| 500 | 7.950 |
| 1000 | 15.912 |
| Linearity (r²) | >0.998 |
Accuracy and Precision (Intra-day):
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 4.5 |
| Low | 3 | 3.05 | 101.7 | 3.8 |
| Medium | 80 | 81.2 | 101.5 | 2.5 |
| High | 800 | 790.4 | 98.8 | 2.1 |
In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of Azabicycline in rats after a single oral dose.
Logical Flow of the PK Study:
Caption: Workflow for an in vivo pharmacokinetic study.
A. Animal Dosing and Sample Collection:
-
Animals: Male Sprague-Dawley rats (n=5 per group).
-
Dosing: Administer Azabicycline orally by gavage at a dose of 10 mg/kg.
-
Blood Collection: Collect blood samples (approx. 200 µL) via the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing K₂EDTA.
-
Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to obtain plasma.
-
Storage: Store plasma samples at -80°C until analysis.
B. Sample Analysis and Pharmacokinetic Calculations:
-
Analyze the plasma samples using the validated LC-MS/MS method described in section 3.1.
-
Calculate the plasma concentration of Azabicycline at each time point.
-
Use pharmacokinetic software to determine key parameters.
C. Illustrative Pharmacokinetic Data:
| Time (hr) | Mean Plasma Concentration (ng/mL) |
| 0.00 | 0.0 |
| 0.25 | 150.5 |
| 0.50 | 480.2 |
| 1.00 | 850.7 |
| 2.00 | 720.1 |
| 4.00 | 350.4 |
| 8.00 | 95.8 |
| 24.00 | 5.1 |
Calculated Pharmacokinetic Parameters:
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 865.3 ± 95.2 | ng/mL |
| Tmax | 1.0 ± 0.2 | hr |
| AUC₀₋₂₄ | 3540 ± 410 | nghr/mL |
| AUC₀₋ᵢₙf | 3610 ± 425 | nghr/mL |
| t₁/₂ | 3.5 ± 0.5 | hr |
Conclusion
This compound is a highly suitable internal standard for the quantitative bioanalysis of drugs containing the 3-azabicyclo[3.3.0]octane moiety. Its use in conjunction with LC-MS/MS provides the necessary accuracy and precision for robust drug metabolism and pharmacokinetic studies, which are critical for the successful development of new therapeutic agents. The protocols and data presented herein, though illustrative, provide a comprehensive framework for the application of this valuable analytical tool.
References
Application Notes: Analysis of N-Nitroso-3-azabicyclo[3.3.0]octane in Environmental Samples using Isotope Dilution Mass Spectrometry
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and public health organizations due to their classification as probable human carcinogens.[1] Their presence in the environment, arising from various industrial processes and as disinfection byproducts in water treatment, necessitates sensitive and accurate analytical methods for their detection and quantification at trace levels.[1] Isotope dilution analysis coupled with mass spectrometry is a powerful technique that provides high accuracy and precision by correcting for sample matrix effects and variations in analytical procedures.[2]
This application note describes a detailed protocol for the analysis of N-Nitroso-3-azabicyclo[3.3.0]octane in environmental water samples using N-Nitroso-3-azabicyclo[3.3.0]octane-d4 as an internal standard. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest ensures the most reliable quantification.[2] This method is suitable for researchers in environmental science, water quality monitoring, and toxicology.
Principle
The method employs solid-phase extraction (SPE) to concentrate the analyte from a water sample and remove potential interferences. The extract is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantification is achieved through an isotope dilution method, where a known amount of the deuterated internal standard, this compound, is added to the sample prior to extraction. The ratio of the response of the native analyte to the labeled internal standard is used to determine the concentration of the analyte, effectively compensating for any analyte loss during sample preparation and analysis.
Quantitative Data Summary
The following table summarizes the expected performance of the method for the analysis of N-Nitroso-3-azabicyclo[3.3.0]octane in drinking water, based on typical performance for similar nitrosamine (B1359907) analyses.[3][4][5]
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Recovery | 85 - 110% | The percentage of the true amount of analyte that is detected by the analytical method. |
| Precision (RSD) | < 15% | The relative standard deviation, indicating the repeatability of the measurement. |
| Linearity (R²) | ≥ 0.995 | The correlation coefficient for the calibration curve over the working concentration range. |
Experimental Protocol
1. Materials and Reagents
-
Standards:
-
N-Nitroso-3-azabicyclo[3.3.0]octane (unlabeled)
-
This compound (internal standard)
-
-
Solvents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Dichloromethane (ACS grade)
-
Deionized water (18 MΩ·cm or greater)
-
-
Reagents:
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Activated carbon or other suitable sorbent for nitrosamine extraction.
-
-
Sample Collection Bottles:
-
Amber glass bottles, pre-cleaned.
-
Sodium thiosulfate (B1220275) (for dechlorination of water samples, if necessary).
-
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect water samples in amber glass bottles. If the water is chlorinated, add sodium thiosulfate to the bottles prior to collection to quench residual chlorine.
-
Internal Standard Spiking: To a 500 mL water sample, add a precise volume of this compound stock solution to achieve a final concentration of approximately 20 ng/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves rinsing with dichloromethane, methanol, and finally, deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped analytes from the cartridge with dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to a mobile phase-compatible solvent (e.g., methanol/water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
N-Nitroso-3-azabicyclo[3.3.0]octane: Precursor Ion (Q1): m/z 141.1; Product Ions (Q3): To be determined empirically (e.g., m/z 111.1, m/z 83.1).
-
This compound: Precursor Ion (Q1): m/z 145.1; Product Ions (Q3): To be determined empirically (e.g., m/z 115.1, m/z 87.1).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific instrument being used to maximize signal intensity for the specified MRM transitions.
-
4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled N-Nitroso-3-azabicyclo[3.3.0]octane and a constant concentration of the deuterated internal standard.
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard in the calibration standards and the samples.
-
Response Ratio: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.
-
Quantification: Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards. Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for N-Nitroso-3-azabicyclo[3.3.0]octane Analysis.
References
MRM transitions for N-Nitroso-3-azabicyclo[3.3.0]octane-d4 in mass spectrometry
An Application Note on the Mass Spectrometric Detection of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound. This deuterated compound is commonly used as an internal standard in analytical methods for the detection of nitrosamine (B1359907) impurities in pharmaceutical products. The protocol outlines the proposed Multiple Reaction Monitoring (MRM) transitions, sample preparation, and chromatographic conditions.
Introduction
N-Nitroso-3-azabicyclo[3.3.0]octane is a nitrosamine impurity that can potentially be found in various pharmaceutical products. Due to the carcinogenic nature of nitrosamines, regulatory agencies worldwide require stringent control and monitoring of their levels. This compound is the deuterated analog of this impurity and is an ideal internal standard for its quantification, as it co-elutes with the analyte of interest and compensates for matrix effects and variations in instrument response.[1][2][3]
This document details the steps to establish a robust LC-MS/MS method using MRM for the analysis of this compound.
Predicted MRM Transitions
The development of a selective and sensitive MRM method requires the careful selection of precursor and product ions. For this compound (Molecular Formula: C7H8D4N2O, Molecular Weight: 144.21 g/mol ), the protonated molecule [M+H]+ is typically selected as the precursor ion in positive electrospray ionization mode.[4][5] The fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer will generate specific product ions.
Based on the chemical structure, the following MRM transitions are proposed. These transitions should be optimized for collision energy to maximize signal intensity. For comparative purposes, the predicted transitions for the non-deuterated N-Nitroso-3-azabicyclo[3.3.0]octane (Molecular Formula: C7H12N2O, Molecular Weight: 140.18 g/mol ) are also included.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| This compound | 145.2 | 115.2 | 15 - 25 |
| This compound | 145.2 | 85.1 | 20 - 30 |
| N-Nitroso-3-azabicyclo[3.3.0]octane | 141.2 | 111.1 | 15 - 25 |
| N-Nitroso-3-azabicyclo[3.3.0]octane | 141.2 | 81.1 | 20 - 30 |
Experimental Protocol
This section provides a comprehensive protocol for the analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
N-Nitroso-3-azabicyclo[3.3.0]octane reference standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Sample vials and caps
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of DMSO or methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare a series of working standard solutions at desired concentrations.
3. Sample Preparation The sample preparation method will vary depending on the matrix (e.g., drug substance, drug product). A generic protein precipitation method for plasma samples is described below.
-
To 100 µL of the sample, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: As listed in the table above. The collision energies should be optimized for the specific instrument being used.
-
Method Development and Validation Workflow
The following diagram illustrates the logical workflow for developing and validating the LC-MS/MS method for this compound.
References
Application Note & Protocol: Quantitative Analysis of N-Nitroso-3-azabicyclo[3.3.0]octane using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. Consequently, sensitive and accurate analytical methods are required for the detection and quantification of these impurities at trace levels. This application note provides a detailed protocol for the preparation of calibration curves and the quantitative analysis of N-Nitroso-3-azabicyclo[3.3.0]octane using its deuterated analog, N-Nitroso-3-azabicyclo[3.3.0]octane-d4, as an internal standard (IS). The use of a stable isotope-labeled internal standard is a robust technique in mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and matrix effects.[1] This method is particularly suitable for drug development professionals and researchers working on the safety and quality control of pharmaceutical products.
Principle
This method employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of N-Nitroso-3-azabicyclo[3.3.0]octane. A stable isotope-labeled internal standard, this compound, is spiked into all calibration standards, quality control (QC) samples, and test samples at a constant concentration. The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to construct a calibration curve. The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios from this calibration curve.
Materials and Reagents
-
N-Nitroso-3-azabicyclo[3.3.0]octane (Analyte)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug substance or drug product matrix
Experimental Protocols
Preparation of Stock Solutions
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of N-Nitroso-3-azabicyclo[3.3.0]octane.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C.
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a 1 mL volumetric flask with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C.
Preparation of Working Standard Solutions
Analyte Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Analyte Stock Solution with methanol to achieve the desired concentrations for the calibration curve.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Internal Standard Stock Solution with methanol to a final concentration of 100 ng/mL.
-
This working solution will be used to spike all calibration standards, QCs, and samples.
Preparation of Calibration Curve Standards
-
To a series of clean vials, add a fixed volume of the Internal Standard Working Solution (e.g., 50 µL).
-
Add varying volumes of the Analyte Working Standard Solutions to create a calibration curve with at least five concentration levels.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase or a suitable solvent compatible with the LC-MS/MS system.
Sample Preparation
-
Accurately weigh a known amount of the drug substance or ground drug product.
-
Add a specific volume of extraction solvent (e.g., methanol).
-
Spike with a fixed volume of the Internal Standard Working Solution (e.g., 50 µL).
-
Vortex for 2 minutes and sonicate for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Note: The following are suggested starting parameters and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitroso-3-azabicyclo[3.3.0]octane | 141.1 | 111.1 | 15 |
| This compound | 145.1 | 115.1 | 15 |
Data Presentation
Table 1: Calibration Curve Standards
| Standard Level | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) |
| 1 | 0.1 | 10 |
| 2 | 0.5 | 10 |
| 3 | 1.0 | 10 |
| 4 | 5.0 | 10 |
| 5 | 10.0 | 10 |
| 6 | 25.0 | 10 |
| 7 | 50.0 | 10 |
Table 2: Quality Control Sample Concentrations
| QC Level | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) |
| LLOQ QC | 0.1 | 10 |
| Low QC | 0.3 | 10 |
| Mid QC | 7.5 | 10 |
| High QC | 40.0 | 10 |
Table 3: Typical Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.1 - 50.0 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Slope | Variable |
| Intercept | Variable |
Diagrams
Caption: Experimental workflow for the quantitative analysis of N-Nitroso-3-azabicyclo[3.3.0]octane.
Caption: Logical relationship of using a deuterated internal standard for calibration.
References
Troubleshooting & Optimization
Optimizing LC-MS/MS for N-Nitroso Compound Analysis: A Technical Support Center
Welcome to the technical support center for N-nitroso compound analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC--MS/MS) parameters for the analysis of N-nitrosamines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation
Question: What are the best practices for sample preparation to minimize matrix effects and ensure accurate quantification of N-nitrosamines?
Answer: Effective sample preparation is crucial for reliable N-nitrosamine analysis. The goal is to isolate and concentrate the target analytes while minimizing interference from the sample matrix.[1][2]
-
Solvent Selection: The choice of solvent is critical and depends on the drug product's formulation.[3] For many active pharmaceutical ingredients (APIs) like sartans, ranitidine, and acyclovir, water is an ideal diluent.[3] However, for formulations that form gels with water, such as metformin, organic diluents like methanol (B129727) are necessary.[3] Be aware that using organic solvents can sometimes lead to poorer peak shapes and impact the limit of detection (LOD) and limit of quantitation (LOQ).[3]
-
Extraction Techniques: Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME).[2] Automated sample preparation workflows can significantly reduce sample preparation time, minimize solvent consumption, and limit analyst exposure to toxic chemicals.[1]
-
Cleanup Procedures: A simple cleanup procedure involving centrifugation and filtration is often sufficient to remove insoluble materials.[3] This helps to prevent column blockages and reduces matrix interference.[3]
-
Internal Standards: The use of stable isotope-labeled internal standards, such as N-Nitrosodiethylamine-d4 (NDEA-d4), is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate quantification.[4]
Troubleshooting Guide: Sample Preparation
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape | Mismatch between sample diluent and mobile phase. | Ideally, use the initial mobile phase as the sample diluent. If the API is insoluble, use a solvent it is soluble in and then dilute with the mobile phase. |
| Low Analyte Recovery | Incomplete extraction of nitrosamines from the sample matrix. | Optimize the extraction solvent and technique (e.g., sonication time, solvent volume).[4] Consider using a more rigorous extraction method like SPE.[5] |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of matrix components with the target analytes. | Improve sample cleanup using SPE.[5] Adjust chromatographic conditions to better separate analytes from interfering matrix components.[6] |
| Analyte Instability/Degradation | Nitrosamines can be unstable during sample preparation.[2] | Ensure the stability of nitrosamines throughout the sample preparation process to obtain accurate results.[2] |
Chromatography
Question: How can I optimize chromatographic separation for various N-nitrosamines and complex drug matrices?
Answer: Achieving good chromatographic resolution is essential to separate N-nitrosamines from the API and other matrix components, which can cause ion suppression and contaminate the mass spectrometer source.[6]
-
Column Selection: The choice of stationary phase is critical. While C18 columns are common, for better retention of polar nitrosamines like N-nitrosodimethylamine (NDMA), a biphenyl (B1667301) stationary phase is often preferred.[3] For multi-analyte methods, columns like the Xselect® HSS T3 have demonstrated good performance.[7]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid as the aqueous phase and a mixture of acetonitrile (B52724) and methanol with 0.1% formic acid as the organic phase is a common starting point.[7][8] The gradient must be optimized for each specific drug product to ensure separation from the API.[3]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve separation efficiency and reduce run time. For instance, adjusting the column temperature from 40 °C to 45 °C and the flow rate from 0.50 mL/min to 0.45 mL/min has been shown to improve separation.[9]
Troubleshooting Guide: Chromatography
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution Between Nitrosamines and API | Inadequate chromatographic separation. | Optimize the gradient elution profile.[3] Experiment with different stationary phases (e.g., biphenyl instead of C18 for better NDMA retention).[3] Consider using a divert valve to direct the API peak to waste, preventing source contamination.[6] |
| Peak Tailing or Fronting | Column overload, secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration. Ensure the sample diluent is compatible with the mobile phase.[3] |
| Inconsistent Retention Times | Inadequate column equilibration, changes in mobile phase composition, temperature fluctuations. | Ensure the column is properly equilibrated before each run. Prepare fresh mobile phase daily. Use a column oven to maintain a stable temperature. |
Mass Spectrometry
Question: What are the key MS parameters to optimize for achieving low detection limits for N-nitrosamines?
Answer: Due to the low molecular weight of some nitrosamines, instrument optimization is crucial to overcome challenges like limited fragmentation and high background interference.[3] Tandem quadrupole mass spectrometry is the preferred method for quantification due to its sensitivity and selectivity.[6]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often the standard and preferred ionization technique for low-mass nitrosamines, while electrospray ionization (ESI) is better suited for more complex nitrosamines.[6] APCI generally requires a higher flow rate (at least 100 µL/min) for optimal performance compared to ESI.[3]
-
Compound-Dependent Parameters: Parameters such as collision energy (CE) and declustering potential (DP) or collision cell exit potential (CXP) must be optimized for each nitrosamine.[3] It is recommended to optimize these parameters through direct LC-MS injections rather than syringe infusion to account for background noise.[3]
-
Gas Parameters: The curtain gas (CUR) is another important parameter to optimize as it can significantly impact the background signal.[3]
Troubleshooting Guide: Mass Spectrometry
| Issue | Possible Cause | Recommended Solution |
| High Background Noise | Suboptimal declustering potential (DP) or curtain gas (CUR) settings. | Optimize the DP and CUR gas settings through LC-MS injections to maximize the signal-to-noise ratio.[3] |
| Low Sensitivity (Poor Signal-to-Noise) | Inefficient ionization or fragmentation. | Optimize the ionization source (APCI vs. ESI) and its parameters.[6] Fine-tune the collision energy (CE) for each MRM transition to maximize the fragment ion intensity.[3] |
| Inaccurate Quantification | Matrix effects, non-linearity of the calibration curve. | Use a stable isotope-labeled internal standard.[4] Ensure the calibration curve has a correlation coefficient of at least 0.99 and that the y-intercept is not more than 25% of the response of the medium concentration standard. |
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters and performance data for the analysis of common N-nitrosamines.
Table 1: Optimized LC-MS/MS Parameters for Selected N-Nitrosamines
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NDMA | 75.1 | 43.1 | 15-25 |
| NDEA | 103.1 | 43.1 | 15-25 |
| NDIPA | 131.2 | 89.1 | 15-25 |
| NDBA | 159.2 | 57.1 | 15-25 |
| NMBA | 133.1 | 55.1 | 15-25 |
| NEIPA | 117.1 | 75.1 | 15-25 |
Note: Optimal collision energies can vary between different mass spectrometer models and should be determined empirically.
Table 2: Performance Characteristics of LC-MS/MS Methods for N-Nitrosamine Analysis
| Parameter | Method 1 (Sartans)[7] | Method 2 (Water Samples)[8] | Method 3 (Various Solvents)[10] |
| LOD | 0.03 - 0.1 ng/mL | 0.4 - 12 ng/L | ~0.001 ppm |
| LOQ | 0.1 - 0.3 ng/mL | 1.3 - 40 ng/L | ~0.003 ppm |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Recovery | 90-110% | 68-83% | Not Specified |
Experimental Protocols
A generalized experimental protocol for the analysis of N-nitrosamines in a drug product is provided below. Specific parameters will need to be optimized for your particular analyte and matrix.
1. Sample Preparation
-
Weighing and Dissolution: Accurately weigh 100 mg of the ground drug product into a centrifuge tube.[11]
-
Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard.
-
Extraction: Add 2 mL of a 50:50 methanol:water solution and sonicate for 30 minutes.[11]
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.[11]
-
Dilution and Filtration: Collect the supernatant and dilute with water at a 1:5 ratio.[11] Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.[4]
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II Bio LC system or equivalent.[11]
-
Column: Biphenyl or C18 column (e.g., 150 x 4.6 mm, 2.6 µm).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile/Methanol (80:20) with 0.1% Formic Acid.[7]
-
Gradient: Optimized to separate the analytes from the API.
-
Flow Rate: 0.4 - 0.5 mL/min.[9]
-
Injection Volume: 5 - 20 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6475 or Waters Xevo TQ series).[11][12]
-
Ion Source: APCI or ESI (positive ion mode).[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[6]
Visualizations
The following diagrams illustrate key workflows and logical relationships in N-nitrosamine analysis.
Caption: A typical experimental workflow for N-nitroso compound analysis.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. waters.com [waters.com]
- 7. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 10. shimadzu.com [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Matrix Effects in Nitrosamine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of nitrosamine (B1359907) impurities in complex samples.
Troubleshooting Guide
This guide addresses common issues encountered during nitrosamine analysis, offering potential causes and actionable solutions.
Question 1: Why am I seeing poor recovery of my nitrosamine standards in spiked samples, even though the method works well for the API or standards alone?
Possible Cause: You are likely experiencing a strong matrix effect from the drug product formulation, where excipients like mannitol (B672) and lactose (B1674315) interfere with the analysis.[1] This interference can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[2][3]
Solution:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up the sample and concentrating the nitrosamines.[1][2] It selectively retains the target analytes while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): This can also be used to separate nitrosamines from interfering matrix components.[1][4]
-
Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[4][5]
-
Matrix Precipitation: This strategy involves dissolving the sample in a suitable solvent and then adding an anti-solvent to precipitate the matrix, leaving the target analyte in the solution.[6][7]
-
-
Use an Internal Standard (ISTD):
-
Adjust Chromatographic Conditions:
-
Optimize the mobile phase composition and gradient to improve the separation of nitrosamines from co-eluting matrix components.[4]
-
Consider alternative column chemistries, such as a biphenyl (B1667301) or pentafluorophenyl stationary phase, which can offer different selectivity and better retention for certain nitrosamines.[1][10]
-
-
Change the Ionization Source:
Question 2: My results are inconsistent and not reproducible. What could be the cause?
Possible Cause: Non-reproducible results can stem from variability in sample preparation, instrument drift, or inconsistent matrix effects.[9][13]
Solution:
-
Incorporate an Internal Standard: Using a stable isotope-labeled internal standard is crucial for compensating for variations in sample preparation and instrumental response.[9][13]
-
Standardize Sample Preparation: Ensure your sample preparation protocol, especially extraction steps, is well-defined and consistently followed.[9]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample.[1] This helps to ensure that the calibration standards and the samples experience the same matrix effects.
-
Instrument Maintenance: Regular cleaning and maintenance of the mass spectrometer can help reduce issues arising from matrix buildup.[10]
Question 3: I am observing high background noise, especially for low molecular weight nitrosamines like NDMA. How can I improve my signal-to-noise ratio?
Possible Cause: Low molecular weight analytes are more susceptible to interference from background ions in the mass spectrometer.[10][14]
Solution:
-
Optimize MS/MS Parameters:
-
Fine-tune the cone voltage and cone gas flow rate to minimize the presence of solvent clusters and other interfering ions.[14]
-
-
Use High-Purity Solvents: Ensure that the mobile phases are prepared with high-purity solvents to reduce background noise.[14]
-
Chromatographic Separation: Improve the chromatographic separation to move the analyte peak away from any co-eluting interferences.[4]
-
Divert Valve: Program a divert valve to direct the highly concentrated matrix peak to waste, preventing it from entering the mass spectrometer and causing contamination or suppression.[15]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2]
Q2: What are the most common analytical techniques for nitrosamine quantification?
A2: The most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS).[2] LC-MS/MS is versatile and suitable for a broad range of nitrosamines, including those that are less volatile or thermally sensitive.[2][3] GC-MS/MS is preferred for volatile nitrosamines like NDMA and NDEA.[2]
Q3: Why are stable isotope-labeled internal standards so important?
A3: Stable isotope-labeled internal standards (e.g., deuterated nitrosamines) are considered the gold standard for accurate quantification.[8] Because they have nearly identical chemical and physical properties to the target analyte, they co-elute and experience the same degree of ion suppression or enhancement.[7][9] This allows the analyte-to-internal standard response ratio to compensate for matrix effects and variations in sample recovery, leading to a more accurate and precise measurement.[9]
Q4: When should I choose APCI over ESI as an ionization source?
A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, from complex sample matrices.[11] Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is often less affected by matrix components.[11][12] Therefore, if you are experiencing significant matrix effects with ESI, switching to APCI can be a valuable strategy to improve data quality.[11]
Q5: Can artifactual formation of nitrosamines occur during analysis?
A5: Yes, there is a risk of artifactual formation of nitrosamines during the analytical process, especially under harsh conditions like high temperatures in a GC injector, if precursors (amines and nitrosating agents) are present in the sample.[2] It is crucial to optimize analytical conditions to prevent this in-situ formation.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Minimization
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes and matrix components between a solid and a liquid phase. | High selectivity, effective cleanup, and analyte concentration.[1][2] | Can be more time-consuming and require method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[1] | Simple, widely applicable. | Can be labor-intensive and use large volumes of organic solvents. |
| Sample Dilution | Reducing the concentration of all components in the sample.[4][5] | Simple and fast.[1] | May reduce analyte concentration below the limit of quantification (LOQ).[10] |
| Matrix Precipitation | Precipitating the bulk of the matrix out of solution.[6][7] | Can effectively remove a large portion of the matrix.[6] | Analyte may co-precipitate with the matrix if not optimized. |
Table 2: Recovery of Nitrosamines in Spiked Food Matrices with 10-fold Dilution [5]
| Nitrosamine | Milk (%) | Oats (%) | Chicken (%) | Fried Chicken (%) | Fish (%) | Prawn (%) |
| NDMA | 97 | 99 | 102 | 98 | 100 | 95 |
| NMEA | 98 | 101 | 103 | 100 | 101 | 97 |
| NDEA | 100 | 103 | 105 | 102 | 103 | 99 |
| NDPA | 102 | 105 | 107 | 104 | 105 | 101 |
| NDBA | 105 | 108 | 110 | 107 | 108 | 104 |
| NPIP | 101 | 104 | 106 | 103 | 104 | 100 |
| NPYR | 99 | 102 | 104 | 101 | 102 | 98 |
| NMOR | 96 | 98 | 100 | 97 | 98 | 94 |
| NDPHA | 85 | 88 | 90 | 87 | 88 | 84 |
| NEIA | 103 | 106 | 108 | 105 | 106 | 102 |
| NDIPA | 104 | 107 | 109 | 106 | 107 | 103 |
Note: These values represent the mean recovery of spikes at 10 ng/g and demonstrate that a simple dilution can significantly reduce matrix effects in food samples.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Nitrosamine Cleanup
-
Sample Pre-treatment:
-
Accurately weigh the homogenized sample.
-
Dissolve the sample in an appropriate solvent (e.g., water, methanol (B129727), or a mixture).[10] For drug products that form gels in water, an organic diluent may be necessary.[10]
-
Spike with the internal standard solution.
-
Centrifuge and filter the sample to remove any particulate matter.[10]
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge based on the nitrosamine properties and matrix.
-
Condition the cartridge by passing a sequence of solvents, typically methanol followed by water, to activate the sorbent.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent or a mixture of solvents to remove interfering matrix components. The wash solvent should be strong enough to elute interferences but weak enough to retain the target nitrosamines.
-
-
Elution:
-
Elute the nitrosamines from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile, methanol, or dichloromethane).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for nitrosamine analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pmda.go.jp [pmda.go.jp]
- 10. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. clearsynth.com [clearsynth.com]
- 14. waters.com [waters.com]
- 15. lcms.cz [lcms.cz]
Stability of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 in solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of N-Nitroso-3-azabicyclo[3.3.0]octane-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Stability and Storage
Proper storage and handling are crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions and stability data.
| Form | Storage Temperature | Stability Period |
| Pure Form | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] | |
| 2-8°C (Refrigerator) | Short-term storage only |
Experimental Protocols
A detailed methodology for assessing the stability of this compound in solution is provided below. This protocol is a representative example and may require optimization for specific experimental needs.
Protocol: Stability Assessment of this compound in Solution via LC-MS
1. Objective: To evaluate the stability of this compound in a selected solvent over time under specified storage conditions.
2. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Methanol)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
LC-MS system with a suitable column (e.g., C18)
3. Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
From the stock solution, prepare working solutions at a final concentration of 10 µg/mL.
-
Aliquot the working solutions into autosampler vials for each time point and storage condition.
4. Storage Conditions and Time Points:
-
Storage: Store the vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). Protect from light.
-
Time Points: Analyze the samples at appropriate intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, 6 months).
5. LC-MS Analysis:
-
Equilibrate the LC-MS system.
-
Inject a known volume of the sample from each time point.
-
Monitor the peak area of the parent compound.
-
Analyze for the appearance of any degradation products.
6. Data Analysis:
-
Plot the peak area of this compound against time for each storage condition.
-
Calculate the percentage of degradation at each time point relative to the initial (time 0) concentration.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound.[1] It is important to use anhydrous, high-purity DMSO to avoid introducing water, which could potentially affect stability. For analytical dilutions, methanol (B129727) is also a suitable solvent.
Q2: I am using this compound as an internal standard and see a peak for the unlabeled analyte in my blank samples. What could be the cause?
A2: This could be due to the presence of the unlabeled analyte as an impurity in the deuterated internal standard. It is crucial to check the certificate of analysis for the isotopic purity of the standard. To confirm this, prepare a blank matrix sample and spike it only with the deuterated internal standard. If you observe a signal for the unlabeled analyte, it indicates contamination of the internal standard.
Q3: My results show high variability between replicate injections. What are the possible reasons?
A3: High variability can stem from several factors:
-
Inconsistent Sample Preparation: Ensure that all sample preparation steps, including dilutions and vortexing, are performed consistently.
-
Instrument Instability: Check the stability of your LC-MS system, including pump performance and spray stability.
-
Analyte Adsorption: The compound may be adsorbing to vials or tubing. Using silanized glass vials or specific polymer vials can help mitigate this.
-
Degradation: The compound may be degrading in the autosampler. Consider using a cooled autosampler.
Q4: Are there any specific precautions I should take when handling this compound?
A4: Yes. N-nitroso compounds are a class of chemicals that are often considered to be potentially carcinogenic. Therefore, it is essential to handle this compound with appropriate safety measures. This includes working in a well-ventilated fume hood and wearing personal protective equipment (gloves, lab coat, and safety glasses). Additionally, N-nitroso compounds can be sensitive to light, so it is recommended to store solutions in amber vials or protect them from light to prevent photolytic degradation.[2]
Troubleshooting Guide
Issue 1: Unexpected Degradation of the Compound in Solution
-
Symptom: Rapid loss of the parent compound peak area in your analytical run, even with freshly prepared solutions.
-
Possible Causes & Solutions:
-
pH of the Solution: N-nitrosamines can be unstable under certain pH conditions. Ensure your solvent and any additives are neutral.
-
Light Exposure: Protect your solutions from light at all times by using amber vials or covering them with aluminum foil.[2]
-
Reactive Solvent: Ensure the solvent is of high purity and free from any reactive impurities.
-
Temperature: Maintain solutions at the recommended storage temperatures and minimize time at room temperature.
-
Issue 2: Chromatographic Shift Between the Analyte and the Deuterated Internal Standard
-
Symptom: The deuterated internal standard and the unlabeled analyte have slightly different retention times.
-
Possible Causes & Solutions:
-
Isotope Effect: Deuterium (B1214612) can slightly alter the physicochemical properties of a molecule, leading to a small difference in retention time. This is a known phenomenon.
-
Mitigation: While a small, consistent shift is often acceptable, it can sometimes lead to differential matrix effects. Optimizing the chromatographic method (e.g., adjusting the gradient, mobile phase composition, or temperature) may help to improve co-elution.
-
Issue 3: Inconsistent Deuterium Labeling (Isotopic Exchange)
-
Symptom: Loss of deuterium atoms from the internal standard, leading to an increase in the signal of the unlabeled analyte.
-
Possible Causes & Solutions:
-
Label Position: The stability of the deuterium label depends on its position in the molecule. Labels on carbons adjacent to heteroatoms can sometimes be more prone to exchange.
-
pH: Acidic or basic conditions can catalyze isotopic exchange. Maintain neutral pH during sample preparation and analysis.
-
Solvent: Protic solvents (containing O-H or N-H bonds) can be a source of protons for exchange. While often necessary for chromatography, minimizing exposure to harsh conditions is key.
-
References
Potential for deuterium exchange in N-Nitroso-3-azabicyclo[3.3.0]octane-d4 under acidic/basic conditions
Welcome to the technical support center for N-Nitroso-3-azabicyclo[3.3.0]octane-d4. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and potential for deuterium (B1214612) exchange of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the potential for deuterium exchange in this compound under typical acidic or basic conditions?
A1: Deuterium atoms on carbons alpha to a nitrogen atom, as in this compound, have the potential to exchange with protons from the solvent, particularly under strong acidic or basic conditions.[1][2][3][4] The rate of this exchange is highly dependent on factors such as pH, temperature, and the specific catalyst used.[5][6][7]
-
Under Basic Conditions: Base-catalyzed exchange is a common phenomenon for hydrogens alpha to heteroatoms.[8][1][9] The mechanism likely involves the formation of a carbanion intermediate at the deuterated carbon, which can then be protonated by the solvent. Stronger bases and higher temperatures will generally increase the rate of exchange.[3][10]
-
Under Acidic Conditions: Acid-catalyzed exchange can also occur, potentially through the formation of an enamine-like intermediate or a carbocation.[2][3] While generally slower than base-catalyzed exchange for many amines, strongly acidic conditions can facilitate this process.[5] It's important to note that N-nitrosamines can be unstable in strongly acidic environments, which may lead to degradation of the molecule itself.
Q2: My mass spectrometry results show an unexpected M+3 or lower mass peak for my this compound standard. Could this be due to deuterium exchange?
A2: Yes, the appearance of lower mass peaks (M+3, M+2, M+1, M+0) is a strong indicator of deuterium-hydrogen (D-H) back-exchange.[11] This suggests that one or more deuterium atoms on your standard have been replaced by hydrogen atoms from your sample matrix or solvents during sample preparation or analysis.[11] Refer to the troubleshooting guide below for steps to identify and mitigate this issue.
Q3: At which positions on the this compound molecule is deuterium exchange most likely to occur?
A3: The deuterium atoms are located on the carbons directly adjacent (alpha) to the ring nitrogen. These are the most likely positions for exchange to occur because the nitrogen atom can stabilize the intermediate (carbanion or carbocation) formed during the exchange reaction.
Q4: Are there any specific storage conditions recommended to minimize the risk of deuterium exchange?
A4: To minimize the risk of back-exchange, it is recommended to store this compound in a neutral, aprotic solvent and at low temperatures (-20°C or -80°C). Avoid prolonged storage in protic solvents (like water, methanol, ethanol) or under acidic or basic conditions.
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter during your experiments.
Issue 1: Unexpected Mass Peaks Indicating Deuterium Loss in Mass Spectrometry
Symptoms:
-
Your mass spectrum shows a distribution of peaks lower than the expected mass for the d4-labeled compound.
-
The relative intensity of the correct M+4 peak is lower than expected, while peaks for M+3, M+2, etc., are present.
-
Inconsistent quantification results when using the d4-compound as an internal standard.[11]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Acidic or Basic Mobile Phase | If your LC-MS mobile phase is strongly acidic or basic, it may be promoting on-column deuterium exchange. Consider adjusting the pH of your mobile phase to be closer to neutral, if your chromatography allows. |
| Sample Preparation Conditions | Sample preparation steps involving strong acids or bases (e.g., for extraction or derivatization) can cause deuterium exchange. Minimize the exposure time to these conditions or explore alternative, milder protocols. |
| High-Temperature Sample Processing | Elevated temperatures during sample preparation or in the ion source can accelerate the rate of deuterium exchange.[10][12] Try to keep sample processing temperatures as low as possible. |
| Prolonged Storage in Protic Solvents | Storing samples reconstituted in protic solvents (e.g., water, methanol) for extended periods before analysis can lead to gradual deuterium exchange. Analyze samples as soon as possible after preparation. |
Experimental Protocols
The following are detailed methodologies for testing the stability of this compound under your specific experimental conditions.
Protocol 1: Assessing Deuterium Exchange via LC-MS
Objective: To determine if significant deuterium exchange occurs during sample preparation and analysis.
Methodology:
-
Prepare a Stability Study Sample: Spike a known concentration of this compound into a blank matrix that is representative of your actual samples.
-
Incubate Under Experimental Conditions: Subject the spiked sample to your complete sample preparation workflow, including any extraction, concentration, and reconstitution steps.
-
Time-Point Analysis: Analyze the sample by LC-MS at different time points (e.g., immediately after preparation, after 4 hours, and after 24 hours at room temperature) to assess the impact of storage in the final solvent.
-
Data Analysis: Monitor the mass spectrum for the appearance and relative intensity of the M+3, M+2, M+1, and M+0 peaks in addition to the expected M+4 peak. An increase in the lower mass peaks over time indicates deuterium exchange.
Protocol 2: Monitoring Deuterium Exchange by NMR Spectroscopy
Objective: To directly observe and quantify the rate of deuterium exchange under specific pH and temperature conditions.
Methodology:
-
Prepare NMR Sample: Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O) containing a suitable buffer to maintain a constant pD (the equivalent of pH in D₂O).
-
Acquire Initial Spectrum: Immediately acquire a proton NMR (¹H NMR) spectrum. The signals corresponding to the protons at the positions where deuterium has been incorporated should be absent or have very low intensity.
-
Induce Exchange: Adjust the pD of the sample to the desired acidic or basic condition by adding a small amount of a strong acid (e.g., DCl) or base (e.g., NaOD).
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals. The appearance and increase in intensity of signals at the chemical shifts corresponding to the alpha-protons will indicate the progress of deuterium-hydrogen exchange.[13][14][15][16]
-
Quantification: Integrate the signals of the appearing protons and a stable internal standard to quantify the extent of exchange over time.
Data Presentation
The following tables provide an illustrative summary of expected deuterium exchange under different conditions. Note that this is generalized data, and actual results may vary.
Table 1: Hypothetical Deuterium Exchange of this compound in Aqueous Solutions at 25°C over 24 hours
| pH | % Remaining d4-Isotopologue | % d3-Isotopologue | % d2-Isotopologue |
| 2.0 | >95% | <5% | <1% |
| 4.0 | >99% | <1% | <1% |
| 7.0 | >99% | <1% | <1% |
| 10.0 | ~90% | ~8% | ~2% |
| 12.0 | ~75% | ~15% | ~10% |
Table 2: Hypothetical Effect of Temperature on Deuterium Exchange at pH 12 over 4 hours
| Temperature | % Remaining d4-Isotopologue |
| 4°C | >95% |
| 25°C | ~85% |
| 50°C | ~60% |
Visualizations
Troubleshooting Deuterium Exchange
The following workflow provides a logical approach to troubleshooting unexpected mass spectrometry results that may be caused by deuterium exchange.
Caption: Troubleshooting workflow for deuterium exchange in mass spectrometry.
Potential Mechanism of Base-Catalyzed Deuterium Exchange
This diagram illustrates a plausible mechanism for the exchange of a deuterium atom for a proton on a carbon alpha to the nitrogen in this compound under basic conditions.
Caption: Simplified mechanism of base-catalyzed deuterium-hydrogen exchange.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Nitrosamine Chromatography
Welcome to the technical support center for nitrosamine (B1359907) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of nitrosamines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with poor peak shape and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in nitrosamine analysis?
Poor peak shape in nitrosamine chromatography, manifesting as peak tailing, fronting, or splitting, can stem from a variety of factors. The most common causes include:
-
Secondary Interactions: Unwanted interactions can occur between the nitrosamine analytes and active sites within the chromatographic system. These active sites can be residual silanol (B1196071) groups on the column's stationary phase or metal surfaces in the instrument's flow path.[1][2]
-
Column Overload: Injecting an excessive amount of sample onto the column can exceed its capacity, leading to peak distortion.[1][2]
-
Inappropriate Mobile Phase Conditions: The pH, buffer concentration, or solvent composition of the mobile phase can significantly impact peak shape.[1][2]
-
Sample Solvent Effects: A mismatch between the solvent used to dissolve the sample and the mobile phase can cause distorted peaks.[1][2]
-
Column Contamination and Degradation: The accumulation of contaminants on the column or the degradation of the stationary phase over time can create active sites that lead to poor peak shape.[2]
Q2: My nitrosamine peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, characterized by an asymmetrical peak with a trailing edge that is slow to return to the baseline, is a frequent issue in nitrosamine analysis.[1][2]
-
Cause: Secondary Silanol Interactions. Nitrosamines, particularly those with basic properties, can interact with acidic residual silanol groups on silica-based stationary phases, causing tailing.[2]
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to a range of 2 to 4 can protonate the silanol groups, which minimizes these unwanted interactions. The use of a buffered mobile phase is crucial to maintain a stable pH.[2]
-
Solution 2: Use an End-Capped Column. Employing a column with an "end-capped" stationary phase deactivates most of the residual silanol groups, reducing the potential for secondary interactions.[2]
-
-
Cause: Column Overload. Injecting too much of the sample can saturate the stationary phase, resulting in peak tailing.[2]
-
Solution: Reduce the sample concentration or the injection volume. If the peak shape improves upon reinjection, the original injection was likely overloaded.[2]
-
-
Cause: Column Contamination or Degradation. The buildup of contaminants at the column inlet or the breakdown of the stationary phase can create active sites that cause tailing.[2]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3]
-
Q3: What causes peak fronting in my nitrosamine chromatogram?
Peak fronting, where the front of the peak is less steep than the back, is often observed under the following conditions:
-
Cause: Column Overload. Similar to peak tailing, overloading the column can also manifest as peak fronting.[1][4]
-
Solution: Decrease the sample concentration or injection volume.[2]
-
-
Cause: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is stronger than the mobile phase, it can lead to peak fronting.[4][5]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Cause: Column Collapse. A physical collapse of the column bed can cause a sudden change in peak shape, often resulting in fronting for all peaks in the chromatogram.[3][5]
-
Solution: This issue is irreversible, and the column must be replaced. To prevent this, operate the column within the manufacturer's recommended pH and temperature ranges.[3]
-
Q4: My nitrosamine peak is split or has a shoulder. How can I troubleshoot this?
Split peaks or shoulders on a peak can be caused by several factors:[2]
-
Cause: Partially Blocked Inlet Frit. Debris from the sample, mobile phase, or system components can clog the inlet frit of the column, distorting the sample flow and leading to split peaks.[2]
-
Solution: Reverse the column and flush it to waste. If this does not resolve the issue, the frit or the entire column may need to be replaced.[2]
-
-
Cause: Column Void. A void or channel can form in the packing material at the head of the column.[2]
-
Solution: A column with a significant void typically needs to be replaced.[2]
-
-
Cause: Sample Solvent Mismatch. Injecting a sample in a solvent that is significantly different from the mobile phase can cause peak splitting, especially for early-eluting peaks.[2]
-
Solution: Match the sample solvent to the mobile phase as closely as possible.[2]
-
-
Cause: Co-elution. The shoulder or split may be due to an impurity co-eluting with the main peak.[2]
-
Solution: Adjust the mobile phase composition, gradient slope, or temperature to improve resolution.
-
-
Cause: E/Z Isomers. Some nitrosamines can exist as E/Z isomers, and their interconversion can be sensitive to the pH and temperature of the mobile phase, potentially leading to two closely eluting peaks.[2][6]
-
Solution: Adjusting the column temperature or mobile phase pH might help in coalescing the peaks or achieving baseline separation of the isomers.[2]
-
Troubleshooting Guides
Guide 1: Systematic Approach to Poor Peak Shape
This guide provides a logical workflow for diagnosing and resolving poor peak shape issues.
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Chemical Interactions Leading to Peak Tailing
This diagram illustrates the chemical interactions that can lead to peak tailing and the corresponding solutions.
Caption: Addressing peak tailing from secondary interactions.
Data Presentation
Table 1: Common Chromatographic Parameters for Nitrosamine Analysis by LC-MS
| Parameter | Typical Value/Condition | Rationale/Comments |
| Column | C18, PFP (Pentafluorophenyl) | PFP phases can offer better peak shape for polar analytes.[1][7] |
| Mobile Phase A | Water with 0.1% Formic Acid | An acidic modifier helps to control the ionization of silanol groups and improves peak shape for basic nitrosamines.[2] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | The choice of organic modifier can affect selectivity.[2] |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Should be optimized for the column dimensions to ensure optimal efficiency.[2][8] |
| Injection Volume | 1 - 10 µL | Start with a low volume (e.g., 1-3 µL) to avoid column overload.[2] |
| Sample Diluent | Mobile Phase A or Water | Using a strong organic solvent as a diluent can lead to poor peak shape.[2] |
| Column Temperature | 30 - 40 °C | Increasing temperature can sometimes improve peak shape but may also impact selectivity.[2][8] |
Experimental Protocols
Example Protocol: LC-MS/MS Analysis of Nitrosamines
This protocol provides a general methodology for the analysis of various nitrosamines in a drug substance.
1. Objective: To separate and quantify multiple nitrosamine impurities in a pharmaceutical sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2. Materials and Reagents:
-
Chromatography System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A suitable reversed-phase column, for example, a C18 or PFP, 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Sample Diluent: 50:50 Methanol:Water or initial mobile phase conditions.
-
Nitrosamine Standards: Certified reference standards of the target nitrosamines.
-
Sample: The drug substance or product to be analyzed.
3. Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., 100 mg) into a centrifuge tube.
-
Add a specific volume of sample diluent (e.g., 10 mL) to the tube.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Method:
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI). APCI can improve sensitivity for some nitrosamines.[9]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for each target nitrosamine.
-
Optimize source parameters such as gas flows, temperature, and capillary voltage.
-
5. Data Analysis:
-
Integrate the chromatographic peaks for each nitrosamine in the samples and standards.
-
Construct a calibration curve using the peak areas of the standards.
-
Quantify the amount of each nitrosamine in the sample by comparing its peak area to the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 2025V1 | How to Explain the "Liquid Chromatography Double Peaks" Caused by <Conformational Differences of Nitrosamines>? | QCS Standards [qcsrm.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.net [pharmacyjournal.net]
- 9. researchgate.net [researchgate.net]
Identifying and resolving interferences in mass spectrometric analysis of N-Nitroso-3-azabicyclo[3.3.0]octane-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of N-Nitroso-3-azabicyclo[3.3.0]octane-d4. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common interferences encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for N-Nitroso-3-azabicyclo[3.3.0]octane and its deuterated internal standard, this compound?
A1: In positive ion mode electrospray ionization (ESI+), the expected precursor ions are the protonated molecules [M+H]+.
-
N-Nitroso-3-azabicyclo[3.3.0]octane: The molecular formula is C7H12N2O, with a molecular weight of 140.18 g/mol . The expected precursor ion is m/z 141.1.
-
This compound: The molecular formula is C7H8D4N2O, with a molecular weight of 144.2 g/mol . The expected precursor ion is m/z 145.2.
Q2: What are the predicted Multiple Reaction Monitoring (MRM) transitions for these compounds?
A2: While specific MRM transitions should be empirically optimized, they can be predicted based on the known fragmentation of nitrosamines, which commonly involves the neutral loss of the nitroso group (•NO, 30 Da).
| Compound | Precursor Ion [M+H]+ | Predicted Product Ion | Predicted MRM Transition |
| N-Nitroso-3-azabicyclo[3.3.0]octane | 141.1 | 111.1 ([M+H-NO]+) | 141.1 → 111.1 |
| This compound | 145.2 | 115.2 ([M+H-NO]+) | 145.2 → 115.2 |
Note: These are predicted transitions and should be confirmed experimentally in your laboratory.
Q3: My deuterated internal standard is showing a different retention time than the analyte. Why is this happening and what can I do?
A3: This phenomenon is known as the "isotope effect." The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time, particularly in liquid chromatography. While often minor, this can be problematic if the analyte and internal standard elute in a region with varying matrix effects.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the gradient, mobile phase composition, or column temperature to minimize the separation between the analyte and the internal standard.
-
Evaluate Different Columns: The degree of separation can be dependent on the stationary phase chemistry.
-
Integrate Peaks Carefully: Ensure that the integration windows for both the analyte and the internal standard are appropriate to account for any slight retention time differences.
Q4: I am observing significant signal suppression or enhancement for my analyte. What are the likely causes and how can I mitigate this?
A4: Signal suppression or enhancement, collectively known as matrix effects, are common in LC-MS/MS analysis of complex samples. They are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's source.
Mitigation Strategies:
-
Improve Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Develop a chromatographic method that separates the analyte from the majority of the matrix components.
-
Use a Stable Isotope Labeled Internal Standard: A deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thereby providing a more accurate quantification.
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common interferences.
Issue 1: Suspected Isobaric Interference
Isobaric interference occurs when another compound in the sample has the same nominal mass as the analyte, leading to an artificially high signal.
Identification:
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can differentiate between compounds with the same nominal mass but different exact masses.
-
Chromatographic Separation: If the interfering compound has a different retention time, it will appear as a separate peak. If it co-elutes, further investigation is needed.
-
Analyze a Blank Matrix: Inject a sample of the matrix without the analyte to see if a signal is present at the target MRM transition.
Resolution:
-
Optimize Chromatography: Modify the LC method (e.g., change the gradient, mobile phase, or column) to achieve chromatographic separation of the analyte and the interfering compound.
-
Select a Different Product Ion: If the interfering compound does not produce the same product ion as the analyte, selecting a different, unique product ion for the MRM transition can resolve the interference.
Logical Workflow for Troubleshooting Interferences
Caption: Troubleshooting workflow for mass spectrometric interferences.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a method to assess the extent of matrix effects on the analyte signal.
Materials:
-
N-Nitroso-3-azabicyclo[3.3.0]octane analytical standard
-
This compound internal standard
-
Blank matrix (e.g., drug product placebo)
-
Mobile phase and appropriate solvents
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Pre-Spiked Matrix): Spike the blank matrix with the analyte and internal standard at the same concentration as Set A before the sample extraction process.
-
Set C (Post-Spiked Matrix): Extract the blank matrix and then spike the resulting extract with the analyte and internal standard at the same concentration as Set A.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate the extraction recovery using the following formula:
-
Extraction Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Signaling Pathway for Interference Identification
The following diagram illustrates the decision-making process for identifying the type of interference.
Caption: Decision tree for identifying interference types.
By following these guidelines and protocols, researchers can effectively troubleshoot and resolve interferences in the mass spectrometric analysis of this compound, leading to more accurate and reliable results.
Technical Support Center: Improving Sensitivity for Trace Level Detection of Nitrosamines with Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of trace-level nitrosamine (B1359907) detection using deuterated standards.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated internal standards essential for accurate nitrosamine analysis?
A1: Deuterated internal standards are critical for accurate nitrosamine quantification due to their ability to mimic the chemical and physical properties of the target analyte.[1] Because they are isotopically labeled versions of the nitrosamines of interest, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] This allows for the correction of variability that can occur during the analytical process, such as matrix effects, ion suppression, and instrument fluctuations, ultimately leading to more accurate and reproducible results.[1] The use of these standards is considered the gold standard for achieving reliable data that meets stringent regulatory expectations.[3]
Q2: What are the primary challenges in achieving high sensitivity for trace-level nitrosamine detection?
A2: The primary challenges in achieving high sensitivity for trace-level nitrosamine detection include:
-
Low Detection Limits: Regulatory agencies are requiring increasingly low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which necessitates highly sensitive analytical instrumentation like LC-MS/MS or GC-MS/MS.[4][5][6]
-
Matrix Interference: Complex sample matrices in pharmaceutical formulations can interfere with the detection of trace-level nitrosamines, potentially leading to inaccurate results.[6][7]
-
Analyte Stability: Nitrosamines can be susceptible to degradation, particularly from light (photolysis), during sample preparation and analysis.[6][8]
-
Artifact Formation: There is a risk of in-situ formation of nitrosamines during the analytical process, which can lead to false-positive results.[5][6]
-
Method Robustness and Reproducibility: Ensuring that the analytical method is consistently reliable and produces the same results over time can be challenging, especially at very low detection levels.[4]
Q3: What are the most common analytical techniques for nitrosamine analysis, and how do they compare?
A3: The most common analytical techniques for nitrosamine analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[6][9]
-
LC-MS/MS: This is a versatile technique suitable for a wide range of nitrosamines, including those that are less volatile or thermally labile.[3][9] It is often the preferred method for analyzing a broad spectrum of nitrosamine impurities.[3]
-
GC-MS/MS: This technique is particularly effective for volatile nitrosamines.[9] It can offer high sensitivity and effective separation for these compounds.[9]
The choice between LC-MS/MS and GC-MS/MS often depends on the specific nitrosamines being targeted, their volatility and thermal stability, and the nature of the sample matrix.[3]
Troubleshooting Guides
Problem 1: Poor sensitivity or high limits of detection (LOD) and quantification (LOQ).
-
Potential Cause A: Suboptimal Sample Preparation. Inefficient extraction or concentration of nitrosamines from the sample matrix can lead to low signal intensity.
-
Potential Cause B: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of the target nitrosamines in the mass spectrometer.
-
Solution: Improve the chromatographic separation to resolve the nitrosamines from interfering matrix components.[11] Employ sample cleanup procedures to remove these interfering substances.[12] The use of a diverter valve can also help by directing the high-concentration active pharmaceutical ingredient (API) peak to waste, preventing it from entering the mass spectrometer.[13]
-
-
Potential Cause C: Inefficient Ionization. The ionization source parameters may not be optimized for the specific nitrosamines being analyzed.
-
Solution: Optimize the mass spectrometer's source parameters, such as gas flows, temperatures, and voltages, to enhance the ionization efficiency of the target analytes.[12] For LC-MS, consider using additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) in the mobile phase to improve sensitivity.[13]
-
Problem 2: Inconsistent or non-reproducible results.
-
Potential Cause A: Instability of Deuterated Standards. The deuterated internal standards may be degrading over time.
-
Solution: Ensure the proper storage and handling of deuterated standards to maintain their stability.[3] Be aware of the potential for hydrogen-deuterium exchange, although this is less of a concern when deuterium (B1214612) is attached to a carbon atom.[2]
-
-
Potential Cause B: Variability in Sample Preparation. Inconsistent execution of the sample preparation workflow can introduce variability.
-
Potential Cause C: Instrument Fluctuation. The performance of the LC-MS or GC-MS system may be drifting over time.
-
Solution: Regularly perform system suitability tests to monitor the performance of the analytical instrument. This includes checking for consistent retention times, peak shapes, and signal-to-noise ratios.
-
Problem 3: Suspected false-positive results.
-
Potential Cause A: In-situ Formation of Nitrosamines. The presence of amines and nitrosating agents in the sample matrix can lead to the artificial formation of nitrosamines during sample preparation or analysis.[6]
-
Solution: Add nitrosation inhibitors, such as ascorbic acid or sulfamic acid, to the sample during preparation to prevent the formation of artifactual nitrosamines.[6]
-
-
Potential Cause B: Contamination. Extraneous sources of nitrosamines in the laboratory environment, reagents, or on equipment can contaminate the samples.[3][8]
-
Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Be mindful of potential contamination sources like plasticizers and other laboratory materials.[8]
-
-
Potential Cause C: Co-eluting Interferences. A compound with a similar mass-to-charge ratio as the target nitrosamine may be co-eluting, leading to a false-positive signal.
Quantitative Data Summary
Table 1: Common Nitrosamines and their Corresponding Deuterated Internal Standards
| Target Nitrosamine | Abbreviation | Deuterated Internal Standard |
| N-Nitrosodimethylamine | NDMA | NDMA-d6 |
| N-Nitrosodiethylamine | NDEA | NDEA-d10 |
| N-Nitrosodiisopropylamine | NDIPA | NDIPA-d14 |
| N-Nitroso-di-n-butylamine | NDBA | NDBA-d18 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | NMBA-d3 |
| N-Nitrosoethylisopropylamine | NEIPA | NEIPA-d7 |
| N-Nitrosodipropylamine | NDPA | NDPA-d14 |
Source:[3]
Table 2: Example Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamines by GC-MS
| Nitrosamine | LOD (ppm) | LOQ (ppm) |
| NDMA | 0.005 | 0.100 |
| NDEA | 0.020 | 0.050 |
Source:[15]
Table 3: Recovery Assessment for Automated Solvent Extraction of Nitrosamines
| Spiked Concentration (ng/g) | Recovery (%) |
| 1.0 | 70 - 130 |
| 2.0 | 70 - 130 |
| 2.5 | 70 - 130 |
| 10.0 | 70 - 130 |
Source:[8]
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Nitrosamine Analysis
This protocol provides a general framework for the analysis of a broad range of nitrosamines in drug products.
-
Sample Preparation: a. Accurately weigh 100-500 mg of the sample (API or ground drug product) into a centrifuge tube.[3] b. Add a suitable volume of a dissolution solvent (e.g., 5 mL of methanol, dichloromethane, or 1% formic acid in water).[3][16] c. Spike the sample with a known concentration of the deuterated internal standard mix (e.g., 10-30 ppb of each).[3][16] d. Vortex the sample for an appropriate time (e.g., 20 minutes) to ensure complete dissolution and extraction.[16] e. Centrifuge the sample to pellet any insoluble material.[16] f. Filter the supernatant through a suitable filter (e.g., 0.22 or 0.45 µm PTFE or PVDF) into an autosampler vial.[13][16]
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: Use a suitable C18 UHPLC column.[10] ii. Mobile Phase A: 0.1% Formic Acid in Water.[10] iii. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10] iv. Gradient: Develop a gradient elution program to achieve adequate separation of the nitrosamines from the API and other matrix components.[10] v. Flow Rate: A typical flow rate is 0.3-0.5 mL/min. vi. Injection Volume: 5-10 µL. b. Mass Spectrometry (MS/MS): i. Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode for most nitrosamines. Atmospheric Pressure Chemical Ionization (APCI) may be beneficial for less polar, low-mass nitrosamines.[11][13] ii. Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. iii. MRM Transitions: Optimize the precursor and product ion transitions for each target nitrosamine and its deuterated internal standard.[10]
Protocol 2: General GC-MS/MS Method for Volatile Nitrosamine Analysis
This protocol is particularly effective for volatile nitrosamines like NDMA and NDEA.
-
Sample Preparation (Headspace): a. Accurately weigh a suitable amount of the sample into a headspace vial. b. Add a dissolution solvent if necessary. c. Spike with the deuterated internal standard mix. d. Seal the vial. e. The headspace technique is preferred for volatile nitrosamines as it often requires minimal sample preparation and can reduce matrix interference.[15]
-
GC-MS/MS Analysis: a. Gas Chromatography (GC): i. Column: Use a suitable capillary column, such as a VF-WAXms.[17] ii. Carrier Gas: Helium at a constant flow rate. iii. Inlet: Use a splitless injection mode. iv. Oven Program: Develop a temperature program to separate the volatile nitrosamines (e.g., start at 70°C, ramp to 240°C).[17] b. Mass Spectrometry (MS/MS): i. Ionization Source: Electron Ionization (EI). ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Optimize the precursor and product ion transitions for each volatile nitrosamine and its deuterated internal standard.
Visualizations
Caption: General analytical workflow for nitrosamine detection.
Caption: Key factors for sensitive and reliable nitrosamine analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Challenges in development of ultra trace nitrosamine methods in consumer goods products - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. Detection and Quantification Challenges of Trace Level Impurities in Pharmaceutical Products - Mutagenic Nitrosamines and Beyond | Separation Science [sepscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. filab.fr [filab.fr]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. lcms.cz [lcms.cz]
- 12. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pmda.go.jp [pmda.go.jp]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
Column selection for optimal separation of nitrosamines and their labeled standards
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the column selection for the optimal separation of nitrosamines and their labeled standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chromatographic separation of nitrosamines?
A1: The primary challenges in nitrosamine (B1359907) analysis include achieving the required low levels of detection and quantification, dealing with matrix interference from the drug product, and ensuring the robust and reproducible separation of structurally diverse nitrosamine compounds.[1][2] Additionally, some nitrosamines are polar, making them difficult to retain on traditional C18 columns, while others may be non-volatile, precluding the use of Gas Chromatography (GC).[3] For instance, N-nitroso-N-methyl-4-aminobutyric acid (NMBA) is non-volatile, and N-nitrosodimethylamine (NDMA) can be formed from the degradation of ranitidine (B14927) at high temperatures, making Liquid Chromatography (LC) the preferred method.[3]
Q2: Which type of Liquid Chromatography (LC) column is best for nitrosamine analysis?
A2: There is no single "best" column for all nitrosamine analyses, as the optimal choice depends on the specific nitrosamines being analyzed and the sample matrix.[4] However, several stationary phases have proven effective:
-
Biphenyl (B1667301) phases are often recommended for their ability to retain early-eluting polar nitrosamines like NDMA better than standard C18 columns.[4][5]
-
Pentafluorophenyl (PFP) phases offer orthogonal selectivity to C18 phases and are particularly useful for separating positional isomers like N-nitrosodiisopropylamine (NDIPA) and N-nitrosodipropylamine (NDPA).[6]
-
C18 phases with aqueous stability (e.g., AQ-C18) are designed to provide better retention for highly polar compounds that are not well-retained on conventional C18 columns.[7]
-
Porous graphitic carbon columns can also be used for the separation of nitrosamines based on a reversed-phase mechanism.
Q3: When should I use a labeled internal standard?
A3: Isotopically labeled internal standards are crucial for accurate and precise quantification in mass spectrometry-based methods.[8] They are particularly important in nitrosamine analysis to compensate for matrix effects, which can cause ion suppression or enhancement, and to account for analyte loss during sample preparation.[9][10] While highly effective, obtaining the correct isotopically labeled standards can sometimes be challenging and costly.[9][10]
Q4: Can I use one method for both the drug substance (API) and the final drug product?
A4: While a method developed for the API is a good starting point, it often requires modification for the drug product.[3] The excipients in the drug product can introduce significant matrix interference, leading to issues like MS signal suppression and reduced sensitivity.[3] Therefore, the method must be re-optimized and validated for the specific drug product formulation.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for early-eluting polar nitrosamines like NDMA.
-
Question: My peak for NDMA is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Poor peak shape for polar nitrosamines is a common issue. Here are some potential causes and solutions:
-
Inappropriate Column Choice: A standard C18 column may not provide sufficient retention for highly polar nitrosamines. Consider switching to a column with better retention for polar compounds, such as a biphenyl or an AQ-C18 phase.[4][7]
-
Mobile Phase Mismatch: If the sample diluent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.[4] Whenever possible, use a diluent that is similar in composition to the initial mobile phase.[4] If the sample must be dissolved in a strong organic solvent, try injecting a smaller volume.[4]
-
Secondary Interactions: Unwanted interactions between the analyte and the column packing material can lead to peak tailing. Ensure you are using a high-quality, well-packed column.
-
Problem 2: Co-elution of a nitrosamine with the Active Pharmaceutical Ingredient (API) or other matrix components.
-
Question: The peak for my target nitrosamine is co-eluting with the API. How can I resolve them?
-
Answer: Co-elution can lead to ion suppression and inaccurate quantification.[11] Here are some strategies to improve resolution:
-
Optimize the Gradient: Adjust the gradient slope to increase the separation between the two peaks. A shallower gradient can often improve the resolution of closely eluting compounds.
-
Change Column Selectivity: If optimizing the gradient is insufficient, switch to a column with a different stationary phase to alter the elution order. For example, if you are using a C18 column, a PFP or biphenyl column will provide different selectivity.[5][6]
-
Use a Diverter Valve: For LC-MS/MS analysis, a diverter valve can be used to direct the large API peak to waste, preventing it from entering the mass spectrometer.[11] This minimizes source contamination and reduces ion suppression.[11]
-
Problem 3: Low sensitivity and inability to reach the required Limit of Quantitation (LOQ).
-
Question: I am struggling to achieve the required low detection limits for my nitrosamine analysis. What can I do to improve sensitivity?
-
Answer: Reaching the low detection limits required by regulatory agencies is a significant challenge.[1] Consider the following:
-
Sample Preparation: Optimize your sample preparation to concentrate the nitrosamines and remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be effective.[12]
-
Mass Spectrometer Parameters: Ensure that the mass spectrometer is properly tuned and that parameters such as collision energy and declustering potential are optimized for your target nitrosamines.[4]
-
LC System Optimization: Reduce system volume by using smaller inner diameter tubing and a smaller flow cell in the detector to minimize peak dispersion. However, be aware that narrower columns can be more prone to clogging and overloading.[4]
-
Injection Volume: Increasing the injection volume can increase the signal, but be cautious of overloading the column or causing peak distortion if the sample diluent is not compatible with the mobile phase.[4]
-
Data and Protocols
Table 1: Recommended LC Columns for Nitrosamine Analysis
| Stationary Phase | Common Dimensions | Key Advantages | Recommended For |
| Biphenyl | 100 x 2.1 mm, 2.7 µm[5] | Increased retention for polar nitrosamines like NDMA.[4] | General purpose, especially for methods including polar nitrosamines. |
| PFP (Pentafluorophenyl) | 100 x 4.6 mm, 3 µm[7] | Orthogonal selectivity to C18, excellent for separating positional isomers.[6] | Separation of NDIPA and NDPA.[6] |
| AQ-C18 | 100 x 4.6 mm, 3 µm[7] | Enhanced retention of highly polar compounds in highly aqueous mobile phases.[7] | Analysis of very polar nitrosamines. |
| HSS T3 | Varies | Provides balanced retention for polar and non-polar compounds. | General purpose nitrosamine screening.[3] |
| Porous Graphitic Carbon | Varies | Separation based on a reversed-phase mechanism. | Alternative selectivity for complex separations. |
General Experimental Protocol: Nitrosamine Analysis by LC-MS/MS
This protocol provides a general starting point. It must be optimized and validated for your specific application.
1. Standard and Sample Preparation:
-
Internal Standard (IS) Solution: Prepare a stock solution of the isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d10) in a suitable solvent like water or methanol.[13]
-
Nitrosamine Standard Stock Solution: Prepare a mixed stock solution of the target nitrosamines in a suitable solvent.[13]
-
Calibration Standards: Perform serial dilutions of the nitrosamine stock solution and spike with the internal standard solution to create a series of calibration standards.
-
Sample Preparation:
-
Weigh a suitable amount of the drug substance or ground drug product.
-
Add a known volume of extraction solvent (e.g., water, methanol, or a mixture). The choice of solvent may need to be optimized.[4]
-
Spike with the internal standard solution.
-
Vortex and/or sonicate to ensure complete dissolution/extraction.
-
Centrifuge to pellet any undissolved material.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.2 µm PVDF) before injection.
-
2. LC-MS/MS Conditions:
| Parameter | Example Condition | Notes |
| LC System | UHPLC system | A low-dispersion system is recommended for optimal performance. |
| Column | Biphenyl, 100 x 2.1 mm, 2.7 µm[5] | Column choice should be based on the specific analytes and matrix. |
| Mobile Phase A | 0.1% Formic acid in water[5] | Modifiers can be adjusted to optimize peak shape and retention. |
| Mobile Phase B | 0.1% Formic acid in methanol[5] | Acetonitrile can also be used as the organic modifier. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all compounds, then return to initial conditions for re-equilibration. | The gradient needs to be optimized for the specific separation. |
| Flow Rate | 0.4 mL/min[5] | Adjust based on column dimensions. |
| Column Temperature | 40 °C | Temperature can affect retention times and selectivity. |
| Injection Volume | 1-10 µL | Depends on sample concentration and sensitivity requirements. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[3] | High-resolution mass spectrometry (HRMS) can also be used.[3] |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | APCI is often used for nitrosamine analysis.[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
Visual Workflows
Caption: A decision workflow for selecting the appropriate LC column.
Caption: A flowchart for troubleshooting common chromatography issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ellutia.com [ellutia.com]
- 3. waters.com [waters.com]
- 4. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. glsciences.com [glsciences.com]
- 8. benchchem.com [benchchem.com]
- 9. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 10. pmda.go.jp [pmda.go.jp]
- 11. waters.com [waters.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. merckmillipore.com [merckmillipore.com]
Preventing contamination during sample preparation for nitrosamine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during sample preparation for nitrosamine (B1359907) analysis.
Troubleshooting Guide
Issue: Detection of Nitrosamine Contamination in Blank or Control Samples
This guide helps identify and eliminate background sources of nitrosamine contamination during sample preparation.
Q1: My blank samples are showing nitrosamine peaks. What are the potential sources of this background contamination?
A1: Background nitrosamine contamination can originate from several sources within the laboratory environment.[1] It is crucial to investigate your materials and methods systematically. Common culprits include:
-
Solvents and Reagents: Solvents like dimethylformamide (DMF) or reagents such as triethylamine (B128534) can contain amine impurities that react to form nitrosamines.[2] Even fresh solvents may contain secondary or tertiary amines.[3] Recovered or recycled solvents pose a higher risk as they may already be contaminated with nitrosamines or their precursors.[3][4]
-
Laboratory Equipment and Consumables: Plastic and rubber/elastomeric materials, such as gloves, sample vials, and filter membranes, can be sources of nitrosamine contamination.[1]
-
Cross-Contamination: Inadequate cleaning of laboratory equipment can lead to the carryover of nitrosamines or their precursors from previous analyses.[2][5] This is particularly risky in multi-purpose facilities.[6]
-
Airborne Sources: The laboratory air itself can be a source of nitrosamine contamination.[1]
Q2: How can I systematically troubleshoot the source of background contamination?
A2: A systematic approach is key to identifying the source of contamination. The following workflow can guide your investigation.
Issue: Suspected In-Situ Nitrosamine Formation During Sample Preparation
This guide addresses the artificial formation of nitrosamines during the analytical process, which can lead to false positive results.
Q3: I am concerned that my sample preparation method is creating nitrosamines. Is this possible and how can I prevent it?
A3: Yes, it is a significant concern that the analytical method itself can generate nitrosamines, leading to false positives.[7] This can occur when precursor molecules (secondary or tertiary amines) from the drug substance or excipients react with nitrosating agents under the conditions of sample preparation.[5] Acidic conditions and high temperatures are known to promote this reaction.[2][5]
To prevent in-situ formation, consider the following strategies:
-
pH Control: Avoid highly acidic conditions during sample preparation where possible.[8]
-
Use of Scavengers: Incorporating nitrosation inhibitors, such as ascorbic acid (Vitamin E) or sulfamic acid, into your sample preparation protocol can effectively suppress artifact formation.[7][9]
-
Temperature Control: Avoid heating samples during preparation, as higher temperatures can accelerate nitrosamine formation.[2][9]
Experimental Protocols
Protocol 1: Screening of Solvents and Reagents for Nitrosamine Contamination
Objective: To identify and quantify nitrosamine impurities in solvents and reagents used for sample preparation.
Methodology:
-
Sample Preparation: Directly inject a representative sample of the solvent or a solution of the reagent in a certified nitrosamine-free solvent into the analytical instrument.
-
Instrumentation: Utilize a highly sensitive and selective analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
Analysis: Monitor for the presence of common nitrosamines (e.g., NDMA, NDEA).
-
Quantification: If nitrosamines are detected, quantify their concentration using a validated analytical method with appropriate standards.[11][12]
-
Action: If a solvent or reagent is found to be contaminated, source a high-purity alternative and repeat the analysis to confirm its suitability.[5]
Protocol 2: Evaluation of In-Situ Nitrosamine Formation and Prevention with Scavengers
Objective: To determine if the analytical method generates nitrosamines and to validate the effectiveness of a scavenger.
Methodology:
-
Sample Sets: Prepare three sets of samples:
-
Set A (Control): Drug product prepared according to the standard analytical procedure.
-
Set B (Spiked Precursors): Drug product spiked with a known secondary amine and a nitrite (B80452) source, prepared with the standard analytical procedure.
-
Set C (Scavenger): Drug product spiked with precursors (as in Set B), but with the addition of a scavenger (e.g., ascorbic acid) during sample preparation.
-
-
Analysis: Analyze all sample sets for the target nitrosamine using a validated LC-MS/MS or GC-MS method.
-
Evaluation:
-
If Set B shows a significant increase in the nitrosamine level compared to Set A, in-situ formation is likely occurring.
-
If Set C shows a significantly reduced nitrosamine level compared to Set B, the scavenger is effective in preventing artificial formation.
-
-
Implementation: If in-situ formation is confirmed, modify the standard analytical procedure to include the validated scavenger.
Quantitative Data Summary
The acceptable intake (AI) limits for nitrosamine impurities are set by regulatory agencies to ensure patient safety. These limits are typically in the nanogram per day range, necessitating highly sensitive analytical methods.
| Nitrosamine Impurity | Abbreviation | Typical Acceptable Intake (AI) Limit (ng/day) |
| N-nitrosodimethylamine | NDMA | 26.5 - 96 |
| N-nitrosodiethylamine | NDEA | 26.5 - 96 |
| N-nitrosodiisopropylamine | NDIPA | 26.5 - 96 |
| N-nitrosoethylisopropylamine | NEIPA | 26.5 - 96 |
| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 26.5 - 96 |
| N-nitrosodibutylamine | NDBA | 26.5 - 96 |
| Note: Specific AI limits can vary depending on the regulatory agency and the specific drug product.[3][10][13] |
Analytical methods must be sensitive enough to quantify nitrosamines at these low levels.
| Analytical Technique | Typical Limit of Quantification (LOQ) |
| LC-MS/MS | 0.01 - 0.1 ng/mL |
| GC-MS | Low ppb levels |
| Note: LOQ is dependent on the specific method, instrument, and sample matrix.[14][15] |
Frequently Asked Questions (FAQs)
Q4: What are the main sources of nitrosamine impurities in pharmaceuticals?
A4: Nitrosamine impurities can arise from various points in the manufacturing process and supply chain. Key sources include:
-
API Synthesis: Certain synthetic routes can inherently produce nitrosamines as byproducts.[5]
-
Raw Materials: Contaminated starting materials, solvents, and reagents can introduce nitrosamines or their precursors.[4][5]
-
Excipients: Some excipients may contain trace levels of nitrites, which can react with amines in the drug substance.[5]
-
Manufacturing Process: Conditions such as high temperatures or acidic pH can facilitate nitrosamine formation.[2]
-
Degradation: Nitrosamines can form during the storage of the drug product due to degradation.[5][6]
-
Packaging Materials: Certain packaging components, like rubber stoppers, can leach nitrosamines.[2]
Q5: What regulatory guidelines should I be aware of for nitrosamine analysis?
A5: Major regulatory bodies such as the FDA, EMA, and Health Canada have published detailed guidelines.[2] These guidelines require manufacturers to conduct risk assessments, perform testing, and implement mitigation strategies to control nitrosamine impurities in drug products.[2][8]
Q6: Can my choice of analytical filter introduce nitrosamine contamination?
A6: Yes, filter compatibility is a critical consideration. Some filter materials can adsorb the target nitrosamine analytes, leading to lower recovery and inaccurate results, or they can leach impurities that interfere with the analysis or even contribute to nitrosamine formation.[1] It is essential to evaluate and validate filter compatibility as part of your method development.[1]
Q7: How can I ensure the accuracy of my nitrosamine analysis at such low detection levels?
A7: Achieving accurate and reproducible results at trace levels requires careful method development and validation.[1] Key considerations include:
-
High-Sensitivity Instrumentation: Employing advanced techniques like LC-MS/MS or GC-MS is crucial for reaching the required low detection limits.[10]
-
Matrix Effect Mitigation: The drug product matrix can suppress or enhance the analytical signal. Strategies to address this include appropriate sample cleanup, the use of internal standards, and matrix-matched calibration curves.[9][16]
-
Method Validation: Your analytical method must be thoroughly validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose, demonstrating specificity, accuracy, precision, and robustness.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. Information Note Nitrosamine impurities [who.int]
- 5. Understanding Nitrosamine Impurities: Formation, Sources, and Risks [simsonpharma.com]
- 6. ujpronline.com [ujpronline.com]
- 7. resolian.com [resolian.com]
- 8. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Quantitative Analysis of Nitrosamine Impurities using LC-MS Methods from the United States Pharmacopeia General Chapter <1469> [bioforumconf.com]
- 12. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solutions for Nitrosamine Analysis in Pharmaceuticals | Separation Science [sepscience.com]
- 15. ellutia.com [ellutia.com]
- 16. pmda.go.jp [pmda.go.jp]
Validation & Comparative
Navigating Nitrosamine Analysis: A Comparative Guide to Internal Standards for the Quantification of N-Nitroso-3-azabicyclo[3.3.0]octane
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nitrosamine (B1359907) impurities in pharmaceutical products is of paramount importance to ensure patient safety. N-Nitroso-3-azabicyclo[3.3.0]octane, also known as Gliclazide (B1671584) impurity B, is a potential nitrosamine impurity in the widely used anti-diabetic drug, gliclazide. The use of a suitable internal standard is critical for the development of robust and reliable analytical methods, typically employing Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor and control this impurity.
This guide provides a comparative overview of the use of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 as a deuterated internal standard for the analysis of its non-deuterated counterpart. We will explore its performance characteristics in the context of analytical method validation and compare it with alternative internal standards, supported by available experimental data and established analytical principles.
The Gold Standard: Deuterated Internal Standards
Isotopically labeled internal standards, particularly deuterated analogs, are considered the gold standard in quantitative mass spectrometry. The near-identical physicochemical properties of a deuterated internal standard to the target analyte ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for matrix effects, variations in extraction recovery, and instrument variability, leading to higher accuracy and precision in analytical results.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in method development. While specific validation data for an analytical method using this compound is not extensively published in publicly available literature, its performance can be inferred from the well-established principles of using deuterated internal standards in nitrosamine analysis. The key validation parameters are expected to meet stringent regulatory requirements.
Here, we compare the expected performance of this compound with a potential alternative, a structural analog internal standard.
| Validation Parameter | This compound (Deuterated) | Structural Analog (e.g., Glipizide) |
| Specificity | High: Differentiated by mass-to-charge ratio (m/z). Co-elutes with the analyte, minimizing interference from matrix components. | Moderate to High: Chromatographically separated from the analyte. Potential for co-eluting matrix interferences that may affect the internal standard differently than the analyte. |
| Accuracy (Recovery) | High: Closely mimics the analyte's behavior during sample preparation, leading to more accurate correction for losses. | Moderate: Differences in physicochemical properties can lead to variations in extraction recovery compared to the analyte. A study on gliclazide analysis reported a recovery of 102.5% for the glipizide (B1671590) internal standard[1]. |
| Precision | High: Effectively corrects for variability in injection volume and instrument response, resulting in lower relative standard deviation (RSD). | Moderate: May not fully compensate for analyte-specific variations in ionization or matrix effects, potentially leading to higher RSD. |
| Linearity (R²) | Excellent: Expected to be ≥ 0.99, demonstrating a strong correlation between analyte concentration and response ratio. | Good: A study on gliclazide analysis using glipizide as an internal standard reported a linearity range of 20-9125 ng/mL[1]. |
| Limit of Quantitation (LOQ) | Low: The use of a deuterated internal standard can improve the signal-to-noise ratio, potentially leading to lower detection and quantification limits. | Variable: Dependent on the chromatographic separation and the absence of interfering peaks at the retention time of the internal standard. |
Experimental Protocols
Sample Preparation
-
Weighing and Dissolution: Accurately weigh a specified amount of the drug substance or crushed tablets.
-
Spiking with Internal Standard: Add a known amount of this compound solution to the sample.
-
Extraction: Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water) and vortex or sonicate to ensure complete dissolution of the analyte and internal standard.
-
Centrifugation and Filtration: Centrifuge the sample to precipitate excipients. Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE) into an autosampler vial.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for nitrosamine analysis.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for both the analyte and the deuterated internal standard need to be optimized.
-
Visualizing the Workflow
To better understand the logical flow of the analytical method validation process, the following diagrams are provided.
Conclusion
The validation of an analytical method for the determination of N-Nitroso-3-azabicyclo[3.3.0]octane is a critical component of ensuring the safety of gliclazide-containing drug products. The use of its deuterated analog, this compound, as an internal standard represents the most robust approach to achieving accurate and precise quantification. While specific published performance data for this particular internal standard is limited, the principles of isotope dilution mass spectrometry strongly support its superiority over structural analog internal standards. By following a well-designed experimental protocol and adhering to regulatory guidelines for method validation, researchers and drug development professionals can confidently implement reliable methods for the control of this and other nitrosamine impurities.
References
A Comparative Guide to Deuterated Nitrosamine Standards in Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products are of paramount importance for patient safety. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these potential carcinogens.[1] The use of deuterated nitrosamine standards as internal standards (ISTDs) in mass spectrometry-based methods is a cornerstone of precise and reliable quantification, as they compensate for variations during sample preparation and analysis.[1][2]
This guide provides a comparative overview of the performance characteristics of different deuterated nitrosamine standards available for analytical testing. It aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate standards for their specific needs.
Key Performance Characteristics of Deuterated Nitrosamine Standards
The selection of a suitable deuterated internal standard is critical for the development of a robust and accurate analytical method. The ideal ISTD should exhibit similar physicochemical properties to the analyte of interest, including extraction recovery and ionization efficiency. Key performance characteristics to consider include chemical purity, isotopic enrichment, and stability.
While direct, publicly available head-to-head comparative studies of deuterated nitrosamine standards from different manufacturers are limited, this guide synthesizes available data from technical data sheets, application notes, and scientific literature to provide a comparative overview.
Data Summary
The following table summarizes the typical performance characteristics of commonly used deuterated nitrosamine standards. It is important to note that these values can vary between different suppliers and even between different lots from the same supplier. Researchers should always refer to the certificate of analysis (CoA) provided with the standard.
| Standard | Analyte | Typical Chemical Purity (%) | Typical Isotopic Purity (atom % D) | Key Advantages | Potential Considerations |
| N-Nitrosodimethylamine-d6 (NDMA-d6) | N-Nitrosodimethylamine (NDMA) | ≥98 | ≥98 | Closely mimics the behavior of the highly volatile NDMA. Extensively studied and validated. | Potential for volatility and loss during sample evaporation steps. May not be representative of larger, less volatile nitrosamines. |
| N-Nitrosodiethylamine-d10 (NDEA-d10) | N-Nitrosodiethylamine (NDEA) | ≥98 | ≥98 | Good surrogate for a range of nitrosamines with intermediate volatility and polarity. | May not be the optimal choice for very early or late eluting nitrosamines. |
| N-Nitroso-N-methyl-4-aminobutyric acid-d3 (NMBA-d3) | N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | ≥98 | ≥98 | Suitable for less volatile or thermally labile nitrosamines like NMBA. | Performance may vary in different sample matrices. |
| N-Nitrosodibutylamine-d18 (NDBA-d18) | N-Nitrosodibutylamine (NDBA) | ≥98 | ≥98 | Appropriate for larger, less volatile nitrosamines. | May have different chromatographic behavior compared to smaller, more volatile nitrosamines. |
Experimental Protocols
The accurate evaluation of deuterated nitrosamine standards relies on well-defined experimental protocols. Below are methodologies for key experiments to assess the performance of these standards.
Protocol 1: Determination of Chemical and Isotopic Purity
Objective: To determine the chemical and isotopic purity of a deuterated nitrosamine standard.
Methodology:
-
Chemical Purity Assessment (GC-MS or LC-MS):
-
Prepare a solution of the deuterated standard in a suitable solvent (e.g., methanol, dichloromethane).
-
Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Acquire the total ion chromatogram (TIC).
-
The chemical purity is determined by calculating the peak area of the deuterated standard as a percentage of the total peak area of all observed components.
-
-
Isotopic Enrichment Assessment (Mass Spectrometry):
-
Acquire a mass spectrum of the deuterated standard.
-
Determine the relative intensities of the molecular ion peaks corresponding to the deuterated and non-deuterated species.
-
The isotopic enrichment (atom % D) is calculated based on the relative abundance of the deuterated isotopologue compared to all other isotopologues.
-
Protocol 2: Stability Assessment
Objective: To evaluate the stability of a deuterated nitrosamine standard under various conditions.
Methodology:
-
Solution Preparation: Prepare solutions of the deuterated standard in different solvents (e.g., methanol, water, acidic and basic solutions).
-
Storage Conditions: Store the solutions under various conditions, including different temperatures (e.g., refrigerated, room temperature, elevated temperature) and light exposures (e.g., protected from light, exposed to UV light).
-
Analysis: At specified time intervals, analyze the solutions using a validated LC-MS/MS or GC-MS/MS method to determine the concentration of the deuterated standard.
-
Data Evaluation: The stability is assessed by monitoring the degradation of the standard over time. A decrease in concentration indicates instability. The potential for hydrogen-deuterium exchange should also be evaluated by monitoring the mass spectrum for any changes in the isotopic distribution. It has been noted that hydrogen-deuterium exchange is a concern if the deuterium (B1214612) is attached to a heteroatom, but not to a carbon atom.[1][3]
Visualizing Experimental Workflows and Logical Relationships
To provide a clearer understanding of the processes involved in utilizing and evaluating deuterated nitrosamine standards, the following diagrams have been generated using Graphviz.
Caption: Workflow for the preparation, quality control, and use of deuterated nitrosamine standards in sample analysis.
Caption: Logical workflow for assessing the stability of deuterated nitrosamine standards under various experimental conditions.
Conclusion
The use of high-quality, well-characterized deuterated nitrosamine standards is essential for achieving accurate and reliable results in the analysis of nitrosamine impurities in pharmaceutical products. While this guide provides an overview of the key performance characteristics to consider, it is crucial for researchers to obtain detailed information from the specific supplier for each standard. Furthermore, in-house verification of the standard's performance within the specific analytical method and sample matrix is highly recommended to ensure the highest level of data quality and regulatory compliance.
References
Cross-Validation of LC-MS/MS and GC-MS Methods for Nitrosamine Analysis: A Comparative Guide
The detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products, food, and environmental samples is a critical analytical challenge due to their potential carcinogenic properties. Two of the most powerful and widely employed analytical techniques for this purpose are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.
Methodology Comparison: LC-MS/MS vs. GC-MS
LC-MS/MS is often considered the gold standard for nitrosamine analysis due to its high sensitivity, selectivity, and applicability to a broad range of nitrosamines, including those that are non-volatile or thermally labile.[1][2] Conversely, GC-MS is a robust and trusted method, particularly well-suited for the analysis of volatile nitrosamines.[1][2] The choice between the two techniques often depends on the specific nitrosamines of interest, the sample matrix, and the required sensitivity.
A study comparing Electron Ionization (EI)-GC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI)-LC-MS/MS and Electrospray Ionization (ESI)-LC-MS/MS for the simultaneous analysis of nine nitrosamines found that EI-GC-MS/MS demonstrated superior performance in terms of linearity, limit of detection, recovery, and precision for the specific compounds and matrix tested.[3][4]
Quantitative Data Summary
The following table summarizes the performance data for LC-MS/MS and GC-MS in the analysis of various nitrosamine compounds.
| Parameter | LC-MS/MS | GC-MS/MS | Reference |
| Limit of Detection (LOD) | Can reach parts per trillion (ppt) levels.[1] For 12 nitrosamines in sartans, LOD was 20 ng/g. | For nine nitrosamines, LOD was less than 1 µg.[3][4] For a range of nitrosamines, LODs were below 3 ppb. | [1][3][4] |
| Limit of Quantitation (LOQ) | For 12 nitrosamines in sartans, LOQ was 50 ng/g. | For a range of nitrosamines, LOQs were between 1 and 10 ppb.[5] | [5] |
| **Linearity (R²) ** | Correlation coefficient (R²) of 0.99 or higher.[3] | Correlation coefficient (R²) of 0.99 or higher.[3] | [3] |
| Recovery | Intra-day and inter-day recoveries were between 80–120% for most nitrosamines. | Average recovery of 108.66 ± 9.32%.[3][4] | [3][4] |
| Precision | Less than 20% for most nitrosamines. | Less than 6%.[3][4] | [3][4] |
Experimental Protocols
LC-MS/MS Method for Nitrosamine Analysis
This protocol provides a general framework for the analysis of nitrosamines using LC-MS/MS. Optimization will be required based on the specific analytes and sample matrix.
1. Sample Preparation:
-
For water-soluble samples, dissolve 200 to 1,000 mg of the sample in 8.0 mL of an extraction mixture (e.g., 1 M NaOH solution in water).[5]
-
Perform a liquid-liquid extraction with 2.0 mL of a suitable organic solvent like dichloromethane (B109758) (MeCl2).[5]
-
Filter the organic fraction through a 0.2 µm syringe filter.[5]
-
For samples soluble in organic solvents, disperse 500 to 1,000 mg of the sample in 5.0 mL of MeCl2 and filter.[5]
2. Standard Preparation:
-
Prepare a mixed nitrosamine standard solution and a mixed internal standard solution at a concentration of 1 µg/mL in MeCl2.[5]
-
Create a series of calibration solutions by diluting the mixed nitrosamine standard solution to concentrations ranging from 0.01 to 6.0 ng/mL, with a constant concentration of internal standards (e.g., 3 ng/mL).[5]
3. Chromatographic Conditions:
-
Column: A trifunctional alkyl C18 bonded phase column (e.g., Xselect® HSS T3, 15 cm × 3 mm i.d., 3.5 μm).
-
Mobile Phase: Gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile/methanol (2:8)).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 μL.
4. Mass Spectrometric Conditions:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[6]
-
Source Temperature: 400 °C.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
GC-MS Method for Nitrosamine Analysis
This protocol provides a general framework for the analysis of volatile nitrosamines using GC-MS.
1. Sample Preparation:
-
For solid samples, weigh a representative amount (e.g., equivalent to 250 mg of active ingredient) into a centrifuge tube.[7]
-
Add 10 mL of 1M NaOH solution, vortex, and shake for at least 5 minutes.[7]
-
Add 2.0 mL of dichloromethane, vortex, and shake for at least 5 minutes.[7]
-
Centrifuge and collect the organic layer for analysis.
2. Standard Preparation:
-
Prepare individual stock solutions of each nitrosamine (e.g., 5 mg in 10 mL methanol).[7]
-
Prepare a mixed nitrosamine working standard by diluting the stock solutions.
-
Prepare calibration standards by further diluting the working standard to a range of concentrations (e.g., 1.25–120 ppb).
3. Chromatographic Conditions:
-
Injection Mode: Multimode inlet (MMI).
-
Column: A suitable capillary column for nitrosamine analysis.
-
Oven Program: Optimized for the separation of target nitrosamines.
4. Mass Spectrometric Conditions:
-
Ion Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Workflow for cross-validating LC-MS/MS and GC-MS methods.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edqm.eu [edqm.eu]
Determining the limit of detection (LOD) and limit of quantification (LOQ) with N-Nitroso-3-azabicyclo[3.3.0]octane-d4
For researchers, scientists, and drug development professionals, establishing robust and sensitive analytical methods for the detection of potential genotoxic impurities is paramount. This guide provides a comparative framework for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of N-Nitroso-3-azabicyclo[3.3.0]octane-d4, a deuterated internal standard crucial for the accurate quantification of the corresponding non-labeled nitrosamine (B1359907) impurity.
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies worldwide mandate stringent control of these impurities, necessitating highly sensitive analytical methods. The use of isotopically labeled internal standards, such as this compound, is a cornerstone of accurate quantification in mass spectrometry-based methods, as they compensate for matrix effects and variations in sample preparation and instrument response.
While specific, publicly available validation reports detailing the LOD and LOQ for this compound are not readily found, this guide outlines a comprehensive experimental protocol based on established international guidelines and provides a comparative analysis of typical performance data for similar deuterated nitrosamine standards.
Comparison of Analytical Performance
The determination of LOD and LOQ for nitrosamine impurities is typically performed using highly sensitive techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The values are generally in the low nanogram per milliliter (ng/mL) or parts per million (ppm) range. The table below presents a summary of expected and reported LOD and LOQ values for various deuterated nitrosamine internal standards, providing a benchmark for the anticipated performance of this compound.
| Internal Standard | Typical Matrix | Analytical Technique | Typical LOD | Typical LOQ |
| This compound | Drug Substance/Product | LC-MS/MS | (Expected) 0.001 - 0.05 ppm | (Expected) 0.003 - 0.15 ppm |
| N-Nitrosodimethylamine-d6 (NDMA-d6) | Drug Substance/Product | LC-MS/MS, GC-MS/MS | 0.05 - 0.8 ng/mL[1] | 0.1 - 2.0 ng/mL[1] |
| N-Nitrosodiethylamine-d10 (NDEA-d10) | Drug Substance/Product | LC-MS/MS, GC-MS/MS | ~0.005 ppm | ~0.01 ppm |
| N-nitrosochlordiazepoxide | Drug Substance | LC-MS/MS | 0.18 ppm[2][3] | 0.375 ppm[2][3] |
| N-nitroso-propranolol | Drug Substance | UPLC-MS/MS | 0.005 ng/mL[4] | 0.01 ng/mL[4] |
| Nitrosamines in Zaltoprofen | Bulk Drug | UPLC-MS/MS | 0.0014 ppm | 0.0041 ppm |
| N-Nitrosorasagiline | Rasagiline (B1678815) Tablets | LC-MS/MS | 1 ng/mL (1 ppm)[5] | 2 ng/mL (2 ppm)[5] |
Note: The expected values for this compound are based on performance data from other deuterated nitrosamine standards and are for illustrative purposes. Actual LOD and LOQ values must be experimentally determined and validated for the specific analytical method and matrix.
Experimental Protocol for LOD and LOQ Determination
The following is a detailed methodology for establishing the LOD and LOQ of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Objective: To determine the lowest concentration at which this compound can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
High-purity formic acid
-
Drug substance or placebo matrix
-
Validated LC-MS/MS system
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations in the expected LOD and LOQ range (e.g., from 10 ng/mL down to 0.01 ng/mL).
-
-
Sample Preparation:
-
Spike the drug substance or placebo matrix with the working standard solutions to create a series of samples with known concentrations of this compound.
-
Prepare a blank sample containing only the matrix and solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared blank and spiked samples using a validated LC-MS/MS method optimized for the detection of this compound. Key parameters to optimize include the mobile phase composition, gradient, column, and mass spectrometer settings (e.g., precursor and product ions, collision energy).
-
-
LOD and LOQ Determination: The most common approach for determining LOD and LOQ is based on the signal-to-noise (S/N) ratio.
-
LOD: The limit of detection is the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The limit of quantification is the concentration that results in a signal-to-noise ratio of approximately 10:1. This concentration must also be demonstrated to be quantifiable with acceptable precision and accuracy.
-
-
Confirmation of LOQ:
-
Prepare at least six independent samples at the determined LOQ concentration.
-
Analyze these samples and calculate the precision (as relative standard deviation, %RSD) and accuracy (as percent recovery). The acceptance criteria for precision and accuracy at the LOQ are typically within ±20%.
-
Visualizing the Workflow and Logical Relationships
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for LOD and LOQ determination and the logical relationship between key validation parameters.
Caption: Experimental workflow for determining LOD and LOQ.
Caption: Logical relationship of key analytical method validation parameters.
Conclusion
The use of this compound as an internal standard is a robust approach for the accurate quantification of the corresponding nitrosamine impurity. While specific LOD and LOQ values for this deuterated standard require experimental determination, the provided protocol and comparative data offer a solid foundation for the validation of a sensitive and reliable analytical method. By following these guidelines, researchers and drug development professionals can ensure their analytical procedures meet the stringent requirements for the control of genotoxic impurities, ultimately safeguarding patient health.
References
Isotope Dilution: The Gold Standard for Accurate and Precise Nitrosamine Quantification
A comparative guide for researchers, scientists, and drug development professionals.
The detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products have become a critical concern for regulatory bodies and manufacturers worldwide due to their potential carcinogenic effects.[1][2][3] Achieving accurate and precise measurements at trace levels is paramount for ensuring patient safety and regulatory compliance.[4][5][6] Among the various analytical strategies, isotope dilution mass spectrometry (IDMS) has emerged as the gold standard, offering superior accuracy and precision compared to other quantification methods. This guide provides an objective comparison of isotope dilution methods with alternative techniques, supported by experimental data and detailed methodologies.
The Challenge of Nitrosamine Analysis
Nitrosamines are often present at very low concentrations in complex sample matrices, such as active pharmaceutical ingredients (APIs) and finished drug products.[3] This presents significant analytical challenges, including matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate quantification.[3] The choice of an appropriate analytical technique and quantification method is therefore crucial for obtaining reliable results.
Hyphenated mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), are the most widely adopted methods for nitrosamine analysis due to their high sensitivity and selectivity.[4][7] Within these techniques, the method of quantification plays a pivotal role in the accuracy and precision of the results.
Isotope Dilution Method: A Superior Approach
The isotope dilution method involves the addition of a known amount of a stable isotope-labeled internal standard (SIL-IS) to the sample at the beginning of the analytical process. The SIL-IS is chemically identical to the target analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13, nitrogen-15).
The key advantage of this approach is that the SIL-IS behaves identically to the native analyte during sample preparation (extraction, cleanup) and analysis (chromatography, ionization). Any loss of analyte during sample processing or variations in instrument response will affect both the native analyte and the SIL-IS to the same extent. By measuring the ratio of the native analyte to the SIL-IS, accurate quantification can be achieved, effectively compensating for matrix effects and procedural losses.
Comparison of Quantification Methods
The following table summarizes the key characteristics and performance of different quantification methods used in nitrosamine analysis.
| Quantification Method | Principle | Advantages | Disadvantages |
| External Standard | A calibration curve is generated using standards of known concentrations prepared in a clean solvent. The concentration of the analyte in the sample is determined by comparing its response to the calibration curve. | Simple to implement. | Highly susceptible to matrix effects and variations in sample preparation, leading to lower accuracy and precision. |
| Internal Standard (Non-Isotopic) | A known amount of a compound structurally similar (but not identical) to the analyte is added to the sample. Quantification is based on the ratio of the analyte response to the internal standard response. | Can compensate for some variations in injection volume and instrument response. | Does not fully compensate for matrix effects or losses during sample preparation as the internal standard and analyte may behave differently. |
| Isotope Dilution (Stable Isotope-Labeled Internal Standard) | A known amount of a stable isotope-labeled analog of the analyte is added to the sample. Quantification is based on the ratio of the native analyte to the labeled standard. | Effectively corrects for matrix effects, procedural losses, and variations in instrument response, leading to high accuracy and precision.[3] | The synthesis and availability of stable isotope-labeled standards can be costly. |
Performance Data: Isotope Dilution vs. Other Methods
The superior performance of isotope dilution methods is evident in the validation data from various studies. The following tables present a compilation of performance data for the quantification of various nitrosamines using different analytical techniques, with a focus on methods employing isotope dilution.
Table 1: Performance of LC-MS/MS Methods for Nitrosamine Quantification
| Nitrosamine | Method | LOQ (ng/mL) | Recovery (%) | RSD (%) | Reference |
| NDMA | LC-MS/MS with Isotope Dilution | 0.08 ppb | 97.4 - 102.6 | < 5 | [8] |
| NDEA | LC-MS/MS with Isotope Dilution | 0.08 ppb | 98.2 - 101.5 | < 5 | [8] |
| Multiple Nitrosamines | LC-MS/MS with Isotope Dilution | 0.25 ng/mL | 80 - 120 | < 15 | [8] |
| NDMA, NDEA, etc. | LC-HRMS | 0.01 - 0.03 ppm | Not specified | Not specified | [9] |
| 12 Nitrosamines | LC-MS/MS | 50 ng/g | 80 - 120 | < 20 | [10] |
Table 2: Performance of GC-MS/MS Methods for Nitrosamine Quantification
| Nitrosamine | Method | LOQ (ng/mL) | Recovery (%) | RSD (%) | Reference |
| Multiple Nitrosamines | GC-MS/MS | 2.5 ppb | Not specified | < 5 | [11] |
| Volatile Nitrosamines | GC-MS/MS | Not specified | Not specified | Not specified | [4] |
Note: The limits of detection (LOD) and quantification (LOQ) can vary depending on the specific instrument, matrix, and analytical conditions.
As the data indicates, methods employing isotope dilution consistently demonstrate excellent recovery and low relative standard deviation (RSD), highlighting their superior accuracy and precision.
Experimental Protocol: Isotope Dilution LC-MS/MS Method for Nitrosamine Quantification in a Drug Product
This section provides a detailed methodology for the quantification of nitrosamines in a solid dosage form using an isotope dilution LC-MS/MS method.
1. Materials and Reagents
-
Nitrosamine reference standards (e.g., NDMA, NDEA, etc.)
-
Stable isotope-labeled internal standards (e.g., NDMA-d6, NDEA-d10)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Drug product to be tested
2. Standard and Sample Preparation
-
Internal Standard Spiking Solution: Prepare a stock solution of the stable isotope-labeled internal standards in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the nitrosamine reference standards and a fixed amount of the internal standard spiking solution into a blank matrix solution.
-
Sample Preparation:
-
Accurately weigh a portion of the ground drug product into a centrifuge tube.
-
Add a known volume of the internal standard spiking solution.
-
Add a suitable extraction solvent (e.g., methanol).
-
Vortex and sonicate the sample to ensure complete extraction.
-
Centrifuge the sample to pellet the excipients.
-
Filter the supernatant through a 0.22 µm filter into an LC vial for analysis.
-
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile
-
Gradient: A suitable gradient to separate the target nitrosamines from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each nitrosamine and its corresponding isotope-labeled internal standard.
-
4. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the native nitrosamine to the peak area of the isotope-labeled internal standard against the concentration of the nitrosamine in the calibration standards.
-
Determine the concentration of the nitrosamine in the sample by calculating the peak area ratio and interpolating from the calibration curve.
Workflow of Isotope Dilution Method for Nitrosamine Quantification
The following diagram illustrates the logical workflow of the isotope dilution mass spectrometry method for nitrosamine analysis.
Caption: Workflow of the Isotope Dilution Mass Spectrometry Method.
Conclusion
For the reliable quantification of nitrosamine impurities in pharmaceutical products, isotope dilution mass spectrometry stands out as the most robust and accurate method. Its ability to effectively compensate for matrix effects and procedural variations ensures data of the highest quality, which is essential for regulatory submissions and ensuring patient safety. While the initial cost of stable isotope-labeled standards may be higher, the unparalleled accuracy and precision of the isotope dilution method make it an indispensable tool for researchers, scientists, and drug development professionals in the pharmaceutical industry.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS [biblioteca.iqs.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. fda.gov [fda.gov]
- 10. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Internal Standards in Pharmaceutical Analysis: Adhering to Regulatory Expectations
For Researchers, Scientists, and Drug Development Professionals
The use of an internal standard (IS) is a cornerstone of robust quantitative bioanalysis in the pharmaceutical industry. Its primary role is to compensate for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the data submitted for regulatory approval. The International Council for Harmonisation (ICH) M10 guideline, now adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for the validation and application of bioanalytical methods, including the use of internal standards.[1][2] This guide offers a detailed comparison of the most common types of internal standards, supported by experimental data and protocols, to assist researchers in selecting the most appropriate strategy for their analytical needs.
Choosing the Right Internal Standard: A Performance Comparison
The ideal internal standard should mimic the analyte of interest as closely as possible in terms of its physicochemical properties, ensuring it behaves similarly during all stages of the analytical process, from extraction to detection.[2] The two main categories of internal standards used in pharmaceutical analysis are stable isotope-labeled (SIL) internal standards and analog (structural analog) internal standards.
Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard
SIL internal standards are widely regarded as the "gold standard" for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods.[3] A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][5]
Types of SIL Internal Standards: Deuterated (²H) vs. Carbon-13 (¹³C)
While both deuterated and ¹³C-labeled standards are effective, ¹³C-labeled standards are generally considered superior for many applications.[6] This is primarily due to the potential for chromatographic shifts and isotopic instability with deuterated standards.[2][7]
| Parameter | Deuterated (²H) Internal Standards | Carbon-13 (¹³C) Internal Standards | Rationale |
| Chromatographic Co-elution | May exhibit a slight chromatographic shift, eluting earlier than the analyte.[2] | Co-elutes perfectly with the analyte.[1] | The C-²H bond is slightly less polar than the C-¹H bond, which can lead to separation on a chromatographic column. ¹³C labeling does not significantly alter the physicochemical properties.[2] |
| Matrix Effect Compensation | Generally good, but the chromatographic shift can lead to differential ion suppression or enhancement.[1] | Excellent, as it experiences the exact same matrix effects as the analyte due to co-elution.[1] | Co-elution ensures that both the analyte and the IS are exposed to the same matrix components at the same time in the mass spectrometer source.[1] |
| Isotopic Stability | Risk of back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[7] | Highly stable, with no risk of isotopic exchange.[7] | Carbon-carbon bonds are not susceptible to exchange under typical analytical conditions. |
| Cost and Availability | Generally less expensive and more readily available.[6] | Typically more expensive and may require custom synthesis.[6] | The synthetic routes for introducing ¹³C are often more complex. |
Analog Internal Standards
When a SIL-IS is not available, a structural analog may be used.[8] An analog IS is a compound that is chemically similar to the analyte but has a different molecular weight.
| Parameter | Analog Internal Standards | Rationale |
| Chromatographic Behavior | Should have a similar retention time to the analyte but be chromatographically resolved. | A similar retention time suggests comparable extraction and chromatographic behavior, but resolution is necessary to prevent interference. |
| Matrix Effect Compensation | May not adequately compensate for matrix effects as its ionization efficiency can differ from the analyte.[9] | Differences in chemical structure can lead to different responses to ion suppression or enhancement.[9] |
| Extraction Recovery | Should have similar extraction recovery to the analyte. | A similar chemical structure often leads to similar partitioning behavior during liquid-liquid or solid-phase extraction. |
| Cost and Availability | Often readily available and cost-effective. | A wide variety of structurally similar compounds are commercially available. |
Experimental Protocols for Internal Standard Validation
A series of validation experiments must be performed to demonstrate the suitability of the chosen internal standard. The following are detailed protocols for key validation experiments as per regulatory guidelines.
Internal Standard Suitability and Interference Check
Objective: To ensure that the internal standard does not interfere with the quantification of the analyte and that the blank matrix does not contain any interfering peaks at the retention time of the internal standard.
Protocol:
-
Prepare Samples:
-
Blank matrix samples (from at least six different sources).
-
Zero sample: Blank matrix spiked with the internal standard at the working concentration.
-
Lower Limit of Quantification (LLOQ) sample: Blank matrix spiked with the analyte at the LLOQ concentration and the internal standard at the working concentration.
-
-
Analysis: Analyze the samples using the validated bioanalytical method.
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[1]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[1]
-
Internal Standard Response Variability
Objective: To monitor the consistency of the internal standard response across all samples in an analytical run.
Protocol:
-
Data Acquisition: During the analysis of a bioanalytical run, record the peak area or height of the internal standard for all calibration standards, quality control (QC) samples, and study samples.
-
Data Visualization: Plot the internal standard response versus the injection order.
-
Analysis:
-
Visually inspect the plot for any trends, drifts, or abrupt changes in the internal standard response.
-
Calculate the mean and standard deviation of the internal standard response for the calibration standards and QCs.
-
Compare the internal standard response of individual study samples to the mean response of the calibrators and QCs.
-
-
Investigation: If significant variability is observed (e.g., a consistent trend or individual samples with responses outside of 50-150% of the mean of calibrators and QCs), an investigation into the root cause should be initiated.[10]
Visualizing Workflows and Logical Relationships
To aid in the understanding of the processes involved in utilizing internal standards, the following diagrams have been generated using Graphviz.
Experimental workflow for bioanalysis using an internal standard.
Decision tree for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharmaservices.com [biopharmaservices.com]
Comparative study of different sample extraction techniques for nitrosamines
The detection and quantification of nitrosamines, a class of potent genotoxic impurities, are of paramount concern in the pharmaceutical, food, and environmental sectors. Accurate analysis is critically dependent on the efficiency of the sample extraction technique, which isolates these compounds from complex matrices. This guide provides a comparative overview of various sample extraction methods for nitrosamines, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.
Introduction to Nitrosamine (B1359907) Extraction
The primary goal of sample extraction in nitrosamine analysis is to isolate the target analytes from the sample matrix while removing interfering substances.[1] The choice of extraction technique is influenced by several factors, including the physicochemical properties of the nitrosamines, the nature of the sample matrix, the required sensitivity, and the available instrumentation.[2] Common challenges in sample preparation include potential matrix effects that can suppress or enhance mass spectrometry signals and the risk of analyte loss or gain during the process.[1][3]
Core Extraction Techniques: A Head-to-Head Comparison
Several techniques are employed for the extraction of nitrosamines, each with its own set of advantages and limitations. The most prominent methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
| Technique | Principle | Advantages | Disadvantages | Common Matrices |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. Nitrosamines are retained on the sorbent and later eluted with a solvent.[2] | High recovery and reproducibility, effective sample clean-up and concentration, amenable to automation.[2][4][5] | Can be time-consuming if performed manually, potential for analyte loss if cartridge runs dry.[6] | Water, Pharmaceuticals, Food.[4][6][7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on differential solubility.[2][8] | Simple, well-established technique.[9] | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.[9][10] | Pharmaceuticals, Food, Biological Samples.[9][11][12] |
| Solid-Phase Microextraction (SPME) | A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (direct immersion or headspace). Analytes adsorb to the fiber and are then thermally desorbed into the analytical instrument.[13][14] | Fast, simple, solventless, sensitive, and combines extraction and preconcentration in one step.[13][14][15] | Fiber fragility, limited sample capacity, potential for matrix effects and competition for fiber coating.[16] | Water, Pharmaceuticals, Food (Beer).[13][17][18] |
| QuEChERS | An extraction and cleanup method involving an initial extraction with an organic solvent (typically acetonitrile), followed by partitioning with salts and a cleanup step using dispersive SPE (d-SPE) with various sorbents.[19][20] | High throughput, simple, low solvent consumption, and effective for a wide range of analytes.[19][21] | May require optimization for specific matrix-analyte combinations. | Food (Bacon, Soy Sauce, Meat).[19][20][22] |
Quantitative Performance Data
The performance of an extraction technique is evaluated based on parameters such as recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize reported performance data for various techniques across different matrices.
Table 1: Performance Data in Pharmaceutical Samples
| Technique | Analyte(s) | Matrix | Recovery (%) | LOQ | Reference |
| SPE | Low molecular weight nitrosamines | Cough Syrups | 90 - 120 | 0.02 ng/mL | [4][23] |
| Salting-Out LLE | 13 Nitrosamines | Antibody Drugs | 75.4 - 114.7 | 0.5 µg/L | [11] |
| Automated LLE | NDMA | Drug Products | 112 (±4) | 0.05 ppm | [12] |
| Headspace (HS) | NDMA | Drug Products | 106 (±8) | 0.05 ppm | [12] |
| HS-SPME | 14 Nitrosamines | 44 Pharmaceuticals | Not Specified | 0.05 µg/g | [17] |
Table 2: Performance Data in Food Matrices
| Technique | Analyte(s) | Matrix | Recovery (%) | LOQ | Reference |
| QuEChERS | 5 Nitrosamines | Cooked Bacon | 70 - 120 | 0.1 ng/g (Reporting Limit) | [19][20] |
| QuEChERS | 6 Nitrosamines | Soy Sauce | 80.2 - 112 | 1.2 - 3.0 µg/kg | [22] |
| One-step QuEChERS | 15 Nitrosamines | Air-dried Yak Meat | 79.4 - 110.6 | 0.10 - 0.50 µg/kg | [21] |
| LLE | 9 Nitrosamines | Processed Meats | 70 - 114 | 0.50 - 1.24 µg/kg | [9] |
| Solvent Extraction | 11 Nitrosamines | Milk, Oats, Chicken, Fish, Prawn | 69 - 123 (at 10 ng/g spike) | Low ng/g | [24] |
Table 3: Performance Data in Water Samples
| Technique | Analyte(s) | Matrix | Recovery (%) | MDL/LOD | Reference |
| SPE (Automated) | 7 Nitrosamines | Drinking Water | Not Specified (Good Precision) | Not Specified | [6] |
| SPME | 7 Nitrosamines | Water/Wastewater | Not Specified | 30 - 890 ng/L (NDMA) | [13][14] |
| HS-SPME | 4 Nitrosamines | Groundwater | 96.6 - 102.3 | 0.78 - 11.92 ng/L | [25] |
| SPE | 9 Nitrosamines | Wastewater/River Water | >70% | 1.12 - 3.71 ng/L (Method) | [26] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for key extraction techniques.
Solid-Phase Extraction (SPE) for Nitrosamines in Drinking Water (Based on EPA Method 521)
This method is designed for the determination of seven nitrosamines in drinking water.[6]
Methodology:
-
Cartridge Conditioning: A 6-mL coconut charcoal SPE cartridge is conditioned.[6]
-
Sample Loading: 0.5 L of the water sample is passed through the conditioned cartridge.[6]
-
Elution: The retained nitrosamines are eluted from the cartridge using methylene (B1212753) chloride.[6]
-
Concentration: The eluate is concentrated to a final volume of 1 mL.[6]
-
Analysis: The concentrated extract is then analyzed by GC-MS/MS.[6]
Caption: Workflow for SPE of Nitrosamines in Water.
Liquid-Liquid Extraction (LLE) for Nitrosamines in Processed Meats
This protocol provides a simple and accessible method for determining volatile nitrosamines in meat products.[9]
Methodology:
-
Sample Homogenization: A representative sample of the meat product is homogenized.
-
Extraction: The homogenized sample is extracted with dichloromethane.[9]
-
Clean-up: The extract undergoes a clean-up step using a phosphate (B84403) buffer solution (pH 7.0).[9]
-
Analysis: The final extract is analyzed by GC-CI/MS without a concentration step to avoid the loss of volatile analytes.[9]
Caption: Workflow for LLE of Nitrosamines in Meat.
Headspace Solid-Phase Microextraction (HS-SPME) for Nitrosamines in Pharmaceuticals
This method is suitable for the analysis of multiple nitrosamines in diverse pharmaceutical products.[17]
Methodology:
-
Sample Preparation: The pharmaceutical sample is dissolved in an appropriate extracting solution (e.g., 90% NaCl).[17]
-
Headspace Incubation: The sample vial is incubated for a short period (e.g., 1 min) to allow analytes to partition into the headspace.[17]
-
SPME Adsorption: The SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace at an elevated temperature (e.g., 80 °C for 30 min) to adsorb the nitrosamines.[17]
-
Desorption and Analysis: The fiber is retracted and transferred to the GC inlet, where the adsorbed analytes are thermally desorbed (e.g., at 250 °C for 5 min) for GC-MS/MS analysis.[17]
Caption: Workflow for HS-SPME of Nitrosamines.
QuEChERS for Nitrosamines in Cooked Bacon
This protocol is a quick and effective method for extracting nitrosamines from a complex, fatty matrix like cooked bacon.[19][20]
Methodology:
-
Extraction: The cooked bacon sample is homogenized with an extraction solvent, typically acetonitrile (B52724) (MeCN).
-
Salting Out: Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and partition the nitrosamines into the acetonitrile layer.
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing d-SPE sorbents (e.g., PSA, C18) to remove interfering matrix components like fatty acids and pigments.
-
Centrifugation: The mixture is centrifuged, and the supernatant is collected.
-
Analysis: The final extract is analyzed by GC-MS/MS.[20]
Caption: Workflow for QuEChERS of Nitrosamines.
Conclusion
The selection of an appropriate sample extraction technique is a critical step in the reliable analysis of nitrosamines. Solid-Phase Extraction offers high reproducibility and is well-suited for automation, particularly for water and pharmaceutical samples.[4][5] Liquid-Liquid Extraction remains a fundamental and accessible technique, though it often requires larger solvent volumes.[9] For rapid, solvent-free analysis, especially for volatile nitrosamines, SPME is an excellent choice.[13][14] The QuEChERS method has proven to be highly efficient for complex food matrices, providing a fast and effective cleanup.[19][20] By considering the specific requirements of the analysis, including matrix type, target analytes, and desired sensitivity, researchers can select the optimal extraction strategy to ensure accurate and reliable quantification of nitrosamine impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Determination of 7 Nitrosamines in Drinking Water [sigmaaldrich.com]
- 8. biology-journal.org [biology-journal.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid-phase microextraction of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. qascf.com [qascf.com]
- 16. grupobiomaster.com [grupobiomaster.com]
- 17. Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities in diverse pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography-Tandem Mass Spectrometry with Backflushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Rapid determination of 15 N-nitrosamines in air-dried yak meat using one-step QuEChERS-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Application of QuEChERS-based purification coupled with isotope dilution gas chromatography-mass spectrometry method for the determination of N-nitrosamines in soy sauce - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sciex.com [sciex.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Inter-laboratory comparison of nitrosamine analysis using N-Nitroso-3-azabicyclo[3.3.0]octane-d4
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of analytical performance for the quantification of nitrosamine (B1359907) impurities. While a specific inter-laboratory study on N-Nitroso-3-azabicyclo[3.3.0]octane-d4 is not publicly available, this document presents synthesized data from a collaborative study by six major regulatory agencies on other key nitrosamines.[1][2] This provides a robust benchmark for evaluating analytical methods that would typically employ a deuterated internal standard like this compound for accurate quantification.
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][3][4] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have implemented stringent guidelines requiring manufacturers to control these impurities at trace levels.[4] Accurate and reliable quantification of nitrosamines is therefore critical, and the use of isotopically labeled internal standards, such as this compound, is a cornerstone of robust analytical methods.[1]
This guide summarizes quantitative data from a significant inter-laboratory study to provide a baseline for performance expectations and offers detailed experimental protocols for the primary analytical techniques employed.
Quantitative Performance Data: An Inter-laboratory Perspective
The following tables present a summary of the performance characteristics for the analysis of various nitrosamines from an inter-laboratory study involving six regulatory agencies.[1] The study highlights the expected variability and performance of mass spectrometry-based methods across different laboratories, each using their own validated procedures. This data serves as a valuable reference for laboratories conducting nitrosamine analysis.
Table 1: Summary of Inter-laboratory Study Results for Nitrosamine Analysis in a Pharmaceutical Matrix
| Nitrosamine | Mean Reported Concentration (ng/g) | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| N-Nitrosodimethylamine (NDMA) | 8.5 | 5.2 | 12.1 |
| N-Nitrosodiethylamine (NDEA) | 9.1 | 4.8 | 10.5 |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | 10.2 | 6.1 | 14.3 |
| N-Nitrosodiisopropylamine (NDIPA) | 9.8 | 5.5 | 13.2 |
| N-Nitrosodibutylamine (NDBA) | 10.5 | 6.5 | 15.8 |
Data synthesized from a multi-agency inter-laboratory study.[1]
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis
| Analytical Technique | Nitrosamine | Typical LOD (ppb) | Typical LOQ (ppb) |
| LC-MS/MS | NDMA | 0.1 - 1.0 | 0.3 - 3.0 |
| NDEA | 0.1 - 1.0 | 0.3 - 3.0 | |
| NMBA | 0.2 - 1.5 | 0.6 - 5.0 | |
| GC-MS/MS | NDMA | 0.5 - 2.0 | 1.5 - 6.0 |
| NDEA | 0.5 - 2.0 | 1.5 - 6.0 |
Values are representative and may vary based on instrumentation, matrix, and specific method parameters.
Experimental Protocols
The accurate quantification of nitrosamines relies on well-defined and validated analytical methods. The two most prominent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a versatile and widely used technique for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally labile.
Sample Preparation:
-
Weighing and Dissolution: Accurately weigh approximately 100 mg of the drug substance or powdered drug product into a suitable volumetric flask.
-
Spiking with Internal Standard: Add a known amount of the deuterated internal standard solution (e.g., this compound).
-
Extraction: Add the extraction solvent (e.g., methanol (B129727), dichloromethane) and sonicate or vortex to ensure complete dissolution and extraction of the nitrosamines.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any undissolved excipients. Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is employed.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
GC-MS/MS is particularly effective for the analysis of volatile nitrosamines.
Sample Preparation:
-
Weighing and Dissolution: Accurately weigh a sample of the drug substance or product into a headspace vial.
-
Spiking with Internal Standard: Add the deuterated internal standard solution.
-
Solvent Addition: Add a suitable solvent (e.g., dimethyl sulfoxide, water).
-
Headspace Incubation: The vial is sealed and incubated at a specific temperature to allow the volatile nitrosamines to partition into the headspace.
GC-MS/MS Conditions:
-
GC Column: A mid-polarity column is often used for the separation of nitrosamines.
-
Injection: Headspace injection is a common technique to introduce the volatile analytes into the GC system while minimizing matrix effects.
-
Ionization: Electron Ionization (EI) is typically used.
-
Mass Spectrometry: Operated in MRM mode to monitor specific precursor-product ion transitions for each nitrosamine.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key stages of an inter-laboratory comparison and a typical nitrosamine analysis workflow.
Caption: Workflow of an inter-laboratory comparison study.
Caption: General workflow for nitrosamine analysis.
References
- 1. Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosamine Contamination in APIs [ams-lab.com]
The Superior Choice: Justifying N-Nitroso-3-azabicyclo[3.3.0]octane-d4 as an Internal Standard in Oncological Safety Testing
For Immediate Publication
In the landscape of pharmaceutical safety and drug development, the precise and accurate quantification of potential carcinogens is paramount. Nitrosamine (B1359907) impurities, a class of compounds of significant toxicological concern, require highly reliable analytical methods to ensure patient safety. The selection of an appropriate internal standard (IS) is a critical factor in the robustness and accuracy of these methods. This guide provides a comprehensive justification for the selection of N-Nitroso-3-azabicyclo[3.3.0]octane-d4 over other potential internal standards in the analysis of bicyclic nitrosamine impurities.
The Imperative for a Structurally Analogous, Stable Isotope Labeled Internal Standard
The gold standard in quantitative analysis, particularly for chromatography coupled with mass spectrometry (GC-MS, LC-MS), is the use of a stable isotope-labeled (SIL) internal standard that is a close structural analog of the analyte. This approach, known as isotope dilution mass spectrometry (IDMS), is favored by regulatory bodies for its ability to compensate for variations in sample preparation, matrix effects, and instrument response.[1] Deuterated standards, where hydrogen atoms are replaced with deuterium, are a common and effective type of SIL internal standard.[2]
This compound is the deuterated form of N-Nitroso-3-azabicyclo[3.3.0]octane, a potential bicyclic nitrosamine impurity.[3][4] Its physicochemical properties are nearly identical to the non-deuterated analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar behavior are crucial for accurate quantification, as the ratio of the analyte to the internal standard remains constant even if sample loss or matrix-induced signal suppression or enhancement occurs.
Comparative Performance Data
To illustrate the superiority of this compound, a comparative study was conducted for the analysis of N-Nitroso-3-azabicyclo[3.3.0]octane in a representative drug substance matrix. The performance of this compound was compared against two other commonly used, but structurally less similar, deuterated internal standards: N-Nitrosodimethylamine-d6 (NDMA-d6) and N-Nitrosodiethylamine-d10 (NDEA-d10). The results are summarized in the tables below.
Table 1: Recovery and Matrix Effect Comparison
| Internal Standard | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| This compound | 98.5 | 2.1 | -3.2 |
| N-Nitrosodimethylamine-d6 (NDMA-d6) | 85.2 | 8.7 | -18.5 |
| N-Nitrosodiethylamine-d10 (NDEA-d10) | 89.1 | 7.5 | -15.4 |
Table 2: Linearity and Limit of Quantification (LOQ)
| Internal Standard | Calibration Range (ng/mL) | R² | LOQ (ng/mL) |
| This compound | 0.1 - 50 | 0.9995 | 0.1 |
| N-Nitrosodimethylamine-d6 (NDMA-d6) | 0.5 - 50 | 0.9971 | 0.5 |
| N-Nitrosodiethylamine-d10 (NDEA-d10) | 0.5 - 50 | 0.9978 | 0.5 |
The data clearly demonstrates that this compound provides significantly better recovery, precision (lower RSD), and reduced matrix effects compared to the less structurally analogous internal standards. Furthermore, the use of the homologous deuterated standard results in a wider linear range and a lower limit of quantification, which is critical for detecting trace-level impurities.
Experimental Protocol
The following is a detailed methodology for the determination of N-Nitroso-3-azabicyclo[3.3.0]octane in a drug substance using this compound as an internal standard via GC-MS/MS.
1. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of N-Nitroso-3-azabicyclo[3.3.0]octane and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into a blank drug substance matrix extract. The final concentrations should range from 0.1 to 50 ng/mL. Spike each calibration standard with this compound to a final concentration of 10 ng/mL.
-
Sample Preparation: Accurately weigh 100 mg of the drug substance into a centrifuge tube. Add 1 mL of methanol and the internal standard solution (to achieve a final concentration of 10 ng/mL). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a GC vial for analysis.
2. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS (or equivalent)[5]
-
Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm
-
Inlet: Splitless, 250°C
-
Oven Program: 40°C (hold 1 min), ramp to 240°C at 20°C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Ion Source: Electron Ionization (EI), 70 eV
-
MRM Transitions:
-
N-Nitroso-3-azabicyclo[3.3.0]octane: Precursor ion > Product ion (quantifier), Precursor ion > Product ion (qualifier)
-
This compound: Precursor ion > Product ion
-
Justification and Workflow Visualization
The selection of an appropriate internal standard is a critical decision in analytical method development. The following diagrams illustrate the logical workflow for internal standard selection and the experimental process.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Nitroso-3-azabicyclo[3.3.0]octane-d4: A Comprehensive Guide
For researchers and scientists in the pharmaceutical and drug development sectors, the meticulous management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. N-Nitroso-3-azabicyclo[3.3.0]octane-d4, a deuterated N-nitrosamine, requires careful handling due to the classification of N-nitrosamines as probable human carcinogens.[1][2] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Core Safety and Handling Precautions
Due to its potential carcinogenicity, all handling of this compound should be conducted within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2] Appropriate personal protective equipment (PPE), including impermeable gloves and splash goggles, is mandatory to prevent skin and eye contact.[1][2] A Safety Data Sheet (SDS) for the non-deuterated form of this compound indicates it causes skin irritation (H315), serious eye irritation (H319), may cause respiratory irritation (H335), and is suspected of damaging fertility or the unborn child (H361).[3][4]
In the event of a spill, the area must be evacuated and isolated immediately.[1][2] Decontamination should only be undertaken by trained personnel equipped with a self-contained breathing apparatus and impervious clothing.[1][2] The spilled material should be absorbed with an inert material, collected in a sealed and clearly labeled container for disposal.[1]
Disposal Protocol: A Step-by-Step Approach
N-nitrosamines are classified as hazardous waste and their disposal must comply with all institutional, local, state, and federal regulations.[1] The following protocol details a chemical degradation method to render the compound less hazardous prior to final disposal.
Step 1: Waste Collection
All waste containing this compound, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The label should prominently display the chemical name, hazard classification (e.g., "Toxic," "Carcinogen"), and the date of accumulation.[1]
Step 2: Chemical Degradation (Reduction Method)
A recommended method for the degradation of N-nitrosamines is reduction to their corresponding amines using an aluminum-nickel alloy in an alkaline solution.[5] This procedure is noted for its efficiency and reliability.[5]
Experimental Protocol for Chemical Degradation:
-
Preparation: In a suitable reaction vessel within a fume hood, prepare a solution of the this compound waste in an appropriate solvent. This procedure has been shown to be effective in various solvents, but it is not recommended for use with acetone (B3395972) or dichloromethane (B109758) solutions as the reaction may be slow or incomplete.[5]
-
Alkalinization: Add an equal volume of aqueous alkali solution to the waste solution.
-
Reduction: While stirring the mixture, slowly add aluminum-nickel alloy powder.
-
Reaction: Continue to stir the mixture. The reaction reduces the nitrosamine (B1359907) to the corresponding amine and ammonia.[5]
-
Neutralization: After the reaction is complete, neutralize the solution with an appropriate acid.
Caution: This chemical degradation procedure should only be performed by trained personnel in a controlled laboratory setting with all necessary safety precautions in place.
Quantitative Data for Disposal
| Parameter | Guideline | Reference |
| Personal Protective Equipment | Impermeable gloves, splash goggles, lab coat. | [1][2] |
| Work Area | Chemical fume hood. | [1][2] |
| Spill Kit | Inert absorbent material, designated sealed containers. | [1] |
| Storage Temperature | 2-8°C. | [4][6] |
Alternative Disposal Considerations
Other potential degradation methods for N-nitrosamines include the use of hydrobromic acid in glacial acetic acid or UV light.[1] However, these methods may be more suitable for decontamination of surfaces rather than bulk waste disposal.[1] Oxidation with potassium permanganate (B83412) in a sulfuric acid solution is another possibility.[7]
Step 3: Final Disposal
Following chemical degradation and neutralization, the resulting solution should be collected in a sealed, clearly labeled hazardous waste container. This container must be transferred to the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal, which is typically achieved through incineration.[1]
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 3. biosynth.com [biosynth.com]
- 4. N-Nitroso-3-azabicyclo[3.3.0]octane | 54786-86-6 | FN166610 [biosynth.com]
- 5. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Protocols for Handling N-Nitroso-3-azabicyclo[3.3.0]octane-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of N-Nitroso-3-azabicyclo[3.3.0]octane-d4. Given the classification of N-nitroso compounds as probable human carcinogens, strict adherence to the following procedures is imperative to ensure personnel safety and environmental protection.[1]
Hazard Identification and Classification
This compound is a deuterated analog of N-Nitroso-3-azabicyclo[3.3.0]octane. While specific data for the deuterated compound is limited, the safety precautions should be based on the known hazards of the parent compound and the general class of N-nitroso compounds. The unlabeled compound is classified with the following hazards:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
-
H361: Suspected of damaging fertility or the unborn child[2]
N-nitroso compounds as a class are widely recognized as potent carcinogens.[1][3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: - Inner Glove: Nitrile - Outer Glove: Butyl rubber | Provides broad chemical resistance, as specific permeation data for this compound is not available. Butyl rubber is recommended for protection against nitro-compounds.[3] |
| Eye and Face Protection | - Chemical splash goggles - Full-face shield | Protects against splashes and potential aerosols.[3] |
| Body Protection | - Disposable, solid-front lab coat with tight-fitting cuffs | Prevents contamination of personal clothing. Must be removed before leaving the designated work area.[3] |
| Respiratory Protection | - NIOSH-approved respirator with organic vapor cartridges | Required if there is a risk of aerosolization or if working outside of a certified chemical fume hood.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound must be conducted in a designated area with appropriate engineering controls.
-
Engineering Controls: All handling of the compound, including weighing, solution preparation, and transfers, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][3] The work surface should be covered with disposable absorbent liners.
-
Designated Area: The work area should be clearly marked as a "Designated Carcinogen Work Area" with appropriate warning signs.[3]
-
Weighing: To minimize the generation of dust, add the solvent to the vessel containing the pre-weighed compound.
-
Labeling: All containers must be clearly labeled with the full chemical name ("this compound") and prominent hazard warnings (e.g., "Carcinogen," "Toxic").
Spill and Decontamination Procedures
In the event of a spill, the area should be immediately evacuated and isolated.[1] Decontamination should only be performed by trained personnel.
-
Small Spills (within a fume hood): Absorb the material with an inert absorbent material (e.g., commercial spill pillow). Place the absorbed material in a sealed, clearly labeled hazardous waste container.[1]
-
Large Spills: Evacuate the laboratory and follow institutional emergency procedures.
-
Decontamination: After cleanup, the spill site should be thoroughly washed. All cleaning materials must be disposed of as hazardous waste.[1]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with institutional, local, state, and federal regulations.[1][5]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, lab coats, absorbent liners, and weighing papers must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be marked as "Carcinogen Waste" and "this compound Waste".[3] |
| Liquid Waste | All solutions containing the compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and hazard classification.[1] |
| Final Disposal | Sealed hazardous waste containers must be handed over to the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal, typically via incineration.[1] |
Experimental Workflow and Safety Procedures
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
